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  • Product: Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • CAS: 1190312-46-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Abstract This technical guide provides a comprehensive overview and a detailed synthetic protocol for the preparation of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic scaffold of significan...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and a detailed synthetic protocol for the preparation of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors.[1][2][3] This guide delineates a rational, multi-step synthetic strategy, commencing from readily available 7-azaindole. Key transformations, including regioselective functionalization of the pyridine ring at the C-6 position and introduction of a methyl carboxylate group at the C-4 position, are discussed in detail. The protocol herein is designed for researchers and scientists in the field of organic synthesis and drug discovery, providing not only a step-by-step procedure but also the underlying chemical principles and experimental considerations to ensure successful synthesis and validation of the target compound.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole and purine, and its incorporation into molecular structures can significantly modulate physicochemical and pharmacological properties.[4] This has led to its widespread use in the development of therapeutic agents targeting a range of diseases.[5] The unique electronic nature of the fused pyrrole and pyridine rings allows for diverse functionalization, making it an attractive scaffold for creating libraries of compounds for biological screening.[6] The target molecule, Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, possesses key functional groups—a hydroxyl group and a methyl ester—that can serve as handles for further chemical elaboration or act as critical pharmacophoric elements for interaction with biological targets.

Retrosynthetic Analysis and Strategic Approach

A plausible retrosynthetic analysis of the target molecule suggests a convergent approach starting from the 7-azaindole core. The primary challenges lie in the regioselective introduction of the hydroxyl group at the C-6 position and the methyl carboxylate at the C-4 position.

Our proposed synthetic strategy involves a carefully orchestrated sequence of reactions to achieve the desired functionalization pattern, prioritizing high-yielding and regioselective transformations. The overall workflow is depicted in the following diagram:

Synthetic Workflow Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) N_Oxidation N-Oxidation Start->N_Oxidation m-CPBA Reissert_Henze Reissert-Henze Reaction (6-Methoxylation) N_Oxidation->Reissert_Henze Acyl Halide, MeOH/Base N_Protection N-Protection Reissert_Henze->N_Protection e.g., SEM-Cl Halogenation C-4 Halogenation N_Protection->Halogenation e.g., NIS Carbonylation Palladium-Catalyzed Carbonylation Halogenation->Carbonylation Pd Catalyst, CO, MeOH Demethylation O-Demethylation Carbonylation->Demethylation e.g., BBr3 Esterification Esterification Final_Product Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Demethylation->Final_Product

Caption: Proposed synthetic workflow for Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Detailed Synthesis Protocol

This section provides a step-by-step experimental protocol for the synthesis of the target molecule. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-oxide (7-Azaindole N-oxide)

The initial step involves the oxidation of the pyridine nitrogen of 7-azaindole. This activation is crucial for the subsequent regioselective functionalization of the pyridine ring.

Reaction Scheme:

Step 1 cluster_0 struct1 1H-Pyrrolo[2,3-b]pyridine arrow m-CPBA DCM, 0 °C to rt struct1->arrow struct2 1H-Pyrrolo[2,3-b]pyridin-1-oxide arrow->struct2

Caption: N-Oxidation of 7-Azaindole.

Procedure:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1H-pyrrolo[2,3-b]pyridin-1-oxide.

Parameter Value Reference
Starting Material 1H-Pyrrolo[2,3-b]pyridineCommercially Available
Reagent m-CPBA[7][8]
Solvent Dichloromethane (DCM)[8]
Temperature 0 °C to room temperature[8]
Typical Yield 80-90%[8]
Step 2: Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine via Reissert-Henze Reaction

The activated N-oxide undergoes a Reissert-Henze type reaction, which allows for the regioselective introduction of a methoxy group at the C-6 position.[1][7]

Reaction Scheme:

Step 2 cluster_0 struct1 1H-Pyrrolo[2,3-b]pyridin-1-oxide arrow 1. Acyl Halide (e.g., BzCl) 2. NaOMe, MeOH struct1->arrow struct2 6-Methoxy-1H-pyrrolo[2,3-b]pyridine arrow->struct2

Caption: Reissert-Henze reaction for 6-methoxylation.

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridin-1-oxide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add an acyl halide, such as benzoyl chloride (1.1 eq), dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • In a separate flask, prepare a solution of sodium methoxide (3.0 eq) in methanol.

  • Add the methanolic solution of sodium methoxide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Parameter Value Reference
Starting Material 1H-Pyrrolo[2,3-b]pyridin-1-oxideFrom Step 1
Reagents Acyl Halide, Sodium Methoxide[1][7]
Solvent THF, Methanol[7]
Temperature 0 °C to room temperature[7]
Typical Yield 60-75%[1][7]
Step 3: N-Protection of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

Protection of the pyrrole nitrogen is often necessary to prevent side reactions and to direct subsequent functionalization. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a suitable protecting group.

Procedure:

  • To a solution of 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield N-SEM protected 6-methoxy-7-azaindole.

Step 4: C-4 Halogenation of N-Protected 6-Methoxy-7-azaindole

Introduction of a halogen at the C-4 position sets the stage for the subsequent carbonylation reaction. N-Iodosuccinimide (NIS) is an effective reagent for this transformation.

Procedure:

  • Dissolve the N-SEM protected 6-methoxy-7-azaindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS, 1.1 eq) and stir the reaction mixture at room temperature for 12-24 hours in the dark.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the 4-iodo derivative.

Step 5: Palladium-Catalyzed Carbonylation and Esterification

This key step introduces the methyl carboxylate group at the C-4 position.[9][10]

Reaction Scheme:

Step 5 cluster_0 struct1 N-Protected 4-Iodo-6-methoxy-7-azaindole arrow Pd(dppf)Cl2, CO (g) Et3N, MeOH struct1->arrow struct2 N-Protected Methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate arrow->struct2

Caption: Palladium-catalyzed carbonylation at C-4.

Procedure:

  • To a solution of the N-protected 4-iodo-6-methoxy-7-azaindole (1.0 eq) in methanol, add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq) and triethylamine (Et₃N, 2.0 eq).

  • Pressurize the reaction vessel with carbon monoxide (CO) gas (typically 50-100 psi).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully vent the CO gas.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the N-protected methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Parameter Value Reference
Starting Material N-Protected 4-Iodo-6-methoxy-7-azaindoleFrom Step 4
Catalyst Pd(dppf)Cl₂[9]
CO Source Carbon Monoxide Gas[9]
Solvent/Reagent Methanol[9]
Base Triethylamine (Et₃N)[9]
Temperature 80-100 °C[9]
Typical Yield 70-85%[9]
Step 6: O-Demethylation and N-Deprotection

The final step involves the removal of the methyl ether and the SEM protecting group to yield the target compound. Boron tribromide (BBr₃) is a potent reagent for the cleavage of aryl methyl ethers.[5]

Procedure:

  • Dissolve the N-protected methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Add a solution of boron tribromide (BBr₃, 2.0 eq) in DCM dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry, concentrate, and purify the crude product by preparative HPLC or recrystallization to obtain Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Characterization and Validation

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the regiochemistry of substitution.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

  • m-CPBA: A potentially explosive oxidizing agent. Handle with care and avoid friction or shock.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Boron Tribromide (BBr₃): A highly corrosive and toxic reagent. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Carbon Monoxide (CO): A toxic gas. The carbonylation reaction must be performed in a well-maintained, pressure-rated vessel in a fume hood.

Conclusion

This guide presents a robust and well-referenced synthetic route for the preparation of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. The described protocol leverages established and reliable chemical transformations for the functionalization of the 7-azaindole scaffold. By providing detailed experimental procedures and highlighting key strategic considerations, this document aims to empower researchers in the fields of organic and medicinal chemistry to access this valuable building block for the development of novel therapeutic agents.

References

  • Kikuta, H., & Ohshiro, Y. (1997). Functionalization of 7-Azaindole. Research Institute for Science and Technology, Kinki University.
  • Beller, M., et al. (2003). Palladium-Catalyzed Carbonylation of Haloindoles: No Need for Protecting Groups. Organic Letters, 5(26), 5023-5025.
  • Das, P., et al. (2017). Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source.
  • Mérour, J. Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(26), 15847-15856.
  • Storz, T., et al. (2011). The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction. Synlett, 2011(12), 1735-1739.
  • Wipf, P. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh.
  • Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. The Journal of Organic Chemistry, 75(8), 2790-2793.
  • RSC Publishing. (2010). Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. Organic & Biomolecular Chemistry, 8(21), 4935-4943.
  • Joseph, B., & Mérour, J. Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19648-19681.
  • Joseph, B., & Mérour, J. Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Wikipedia.
  • Sharma, R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1943-1949.
  • Taylor & Francis Online. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Royal Society of Chemistry. (2022, September 23). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
  • ACS Publications. (2025, June 26). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Scientific & Academic Publishing. (2016). Biindole, Nucleophilic aromatic substitution, X-ray crystallographic analysis, Amine, DFT calculations. American Journal of Organic Chemistry, 6(3), 93-101.
  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chemistry LibreTexts. (2021, December 27). 6.
  • Royal Society of Chemistry. (2020). A unique annulation of 7-azaindoles with alkenyl esters to produce π-conjugated 7-azaindole derivatives. Organic & Biomolecular Chemistry, 18(28), 5414-5418.
  • ResearchGate. (2015, October 16).
  • Royal Society of Chemistry. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 12(1), 285-295.
  • NextSDS. 3-AMino-7-azaindole-4-carboxylic acid Methyl ester.
  • Royal Society of Chemistry. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Thieme. (2026, February 8).
  • RosDok. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Lu, D., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research, 5(4), 326-336.
  • ChemRxiv. (2022).
  • Snieckus, V., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 75(23), 8036-8045.
  • Patrick, M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2949-2960.
  • Daugulis, O., & Zaitsev, V. G. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 11(5), 1011-1013.
  • ResearchGate. (2013).

Sources

Exploratory

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary The compound Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190312-46-9) represents a highly functionalized derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold[1][2]. In...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190312-46-9) represents a highly functionalized derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold[1][2]. In modern medicinal chemistry, 7-azaindoles are recognized as privileged bioisosteres for indoles and purines, frequently deployed to engage the ATP-binding hinge regions of kinases[3][4]. The strategic placement of a hydroxyl group at the C6 position and a carboxylate methyl ester at the C4 position provides a versatile vector for both target-specific hydrogen bonding and downstream synthetic elaboration.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, structural tautomerism, synthetic methodologies, and applications in drug development.

Physicochemical Profiling & Structural Dynamics

The functionalization of the 7-azaindole core drastically alters its electronic distribution. The C4-carboxylate acts as a strong electron-withdrawing group, while the C6-hydroxyl group introduces complex hydrogen-bonding capabilities and tautomeric behavior[2][4].

Quantitative Physicochemical Data

The baseline properties of the compound dictate its behavior in both synthetic workflows and biological assays.

PropertyValue
Chemical Name Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
CAS Registry Number 1190312-46-9[1][5]
Molecular Formula C9H8N2O3[2]
Molecular Weight 192.17 g/mol [2]
SMILES String O=C(C1=CC(O)=NC2=C1C=CN2)OC[2]
Hydrogen Bond Donors 2 (Pyrrole NH, Hydroxyl OH / Pyridone NH)
Hydrogen Bond Acceptors 3 (Ester Carbonyl, Pyridine N / Pyridone Carbonyl)
Lactim-Lactam Tautomerism

A critical feature of 6-hydroxy-7-azaindoles is their ability to undergo lactim-lactam tautomerization. While formally drawn as a 6-hydroxy derivative (lactim form), the molecule exists in an equilibrium with its 6-oxo-6,7-dihydro (lactam) tautomer[5][6].

The causality behind this equilibrium is driven by solvent polarity and the thermodynamic stability of the pyridone ring. In non-polar environments, the lactim form may be observable, but in polar protic solvents (and physiological conditions), the lactam (pyridone) form is overwhelmingly favored. This dynamic is crucial for drug developers, as the lactam form converts the pyridine nitrogen from a hydrogen bond acceptor into a hydrogen bond donor (NH), and the C6 position into a strong hydrogen bond acceptor (C=O).

Tautomerism A Lactim Tautomer (6-Hydroxy-7-azaindole) B Lactam Tautomer (6-Oxo-6,7-dihydro-7-azaindole) A->B Proton Transfer (Solvent Dependent)

Figure 1: Lactim-lactam tautomeric equilibrium of the 6-hydroxy-7-azaindole core.

Pharmacological Applications & Target Engagement

The 7-azaindole core is a cornerstone in the design of kinase inhibitors due to its ability to perfectly mimic the hydrogen-bonding pattern of the adenine ring of ATP[3].

Kinase Inhibition (FGFR and JAK2)

Derivatives of 1H-pyrrolo[2,3-b]pyridine-4-carboxylates are heavily utilized in the development of Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase 2 (JAK2) inhibitors[7][8]. The C4 ester serves as a synthetic handle to introduce bulky amides or aryl groups that project into the solvent-exposed region or hydrophobic pockets of the kinase, while the 7-azaindole core anchors the molecule to the hinge region[8].

Peptidylarginine Deiminase 4 (PAD4) Inhibition

Recent advancements have also identified 6-hydroxy-7-azaindole derivatives as critical precursors for PAD4 inhibitors[9][10]. PAD4 is an enzyme responsible for the citrullination of histones and is a major therapeutic target for autoimmune diseases like Rheumatoid Arthritis (RA)[10][11]. The 6-hydroxy group provides a unique interaction vector that enhances selectivity for PAD4 over other PAD isoforms.

Pathway Compound 7-Azaindole Derivative Kinase Target Kinase (e.g., FGFR / JAK2 / PAD4) Compound->Kinase Hinge Region Binding Signaling Downstream Phosphorylation (STAT / ERK / Citrullination) Kinase->Signaling Enzyme Inhibition Outcome Apoptosis / Reduced Inflammation Signaling->Outcome Therapeutic Efficacy

Figure 2: Mechanism of action for 7-azaindole-based target inhibitors.

Synthetic Methodology & Workflow

The most robust and regioselective method for introducing a hydroxyl group at the C6 position of a pre-formed 7-azaindole relies on a Polonovski-type rearrangement[6]. Direct electrophilic oxidation or nucleophilic substitution on the unactivated 7-azaindole core is notoriously difficult due to the electron-rich nature of the pyrrole ring and the electron-deficient nature of the pyridine ring[4].

The Polonovski-Type Rearrangement Strategy
  • N-Oxidation : The synthesis begins with the selective N-oxidation of the pyridine nitrogen. The pyridine nitrogen is significantly more basic than the pyrrole nitrogen, allowing reagents like m-chloroperoxybenzoic acid (mCPBA) to selectively form the 7-oxide[6].

  • Rearrangement : Treatment of the 7-oxide with acetic anhydride under reflux conditions drives an intramolecular rearrangement. The N-oxide is acylated, creating a highly electrophilic N-acetoxypyridinium species. Acetate then attacks the C6 position, followed by rearomatization to yield a 6-acetoxy intermediate[6].

  • Selective Hydrolysis : The final step requires the cleavage of the 6-acetoxy group to reveal the 6-hydroxy target. Because the 6-acetoxy group is essentially a phenolic/enol acetate, it is vastly more electrophilic than the C4-alkyl ester. Mild basic methanolysis (using K2CO3 in MeOH) selectively hydrolyzes the acetate while leaving the methyl ester intact[6].

Synthesis A Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate B N-Oxidation (mCPBA, CH2Cl2) A->B C 7-Oxide Intermediate B->C D Polonovski-type Rearrangement (Ac2O, Reflux) C->D E 6-Acetoxy Intermediate D->E F Selective Hydrolysis (K2CO3, MeOH) E->F G Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate F->G

Figure 3: Synthetic workflow via N-oxide rearrangement.

Experimental Protocol: Self-Validating Synthesis

To ensure scientific integrity, the following protocol incorporates in-process controls (IPCs) to validate the success of each transformation.

Step 1: Preparation of 7-Oxide Intermediate
  • Reaction : Dissolve Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Addition : Slowly add mCPBA (1.2 eq, 77% purity) in portions. The low temperature prevents over-oxidation or pyrrole ring cleavage.

  • Agitation & IPC : Stir the mixture at room temperature for 4 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The N-oxide will appear as a highly polar, baseline-shifted spot compared to the starting material.

  • Workup : Quench with saturated aqueous Na2S2O3 to destroy excess peroxide, followed by saturated NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate to yield the 7-oxide.

Step 2: Polonovski-Type Rearrangement
  • Reaction : Suspend the crude 7-oxide in neat acetic anhydride (Ac2O, 10 volumes).

  • Heating : Heat the mixture to reflux (approx. 130 °C) for 8 hours[6]. The thermal energy is required to overcome the activation barrier of the N-O bond cleavage and subsequent acetate migration.

  • IPC : Monitor via LC-MS. The mass of the intermediate should correspond to the 6-acetoxy derivative (or potentially a diacetylated species if the pyrrole nitrogen is also acetylated)[6].

  • Workup : Remove Ac2O under reduced pressure. Co-evaporate with toluene to remove residual acetic acid.

Step 3: Selective Hydrolysis
  • Reaction : Dissolve the crude acetoxy intermediate in Methanol (10 volumes).

  • Hydrolysis : Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq) and stir at room temperature for 2-4 hours[6].

  • Causality Check : Room temperature is strictly maintained to prevent the transesterification or hydrolysis of the C4 methyl ester. The phenolic acetate cleaves rapidly under these mild conditions.

  • Workup & Purification : Neutralize the mixture with 1M HCl to pH 6 (to ensure the 6-hydroxy group is protonated/in its lactam form). Extract with Ethyl Acetate. Purify via flash column chromatography to yield pure Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

References

Sources

Foundational

A Technical Guide to Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Core Scaffold in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 7-Azaindole Scaffold The compound, Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, belongs to the 7-azaindol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The compound, Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, belongs to the 7-azaindole class of heterocyclic compounds. The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. This is largely due to its structural resemblance to indole, enabling it to act as a bioisostere and interact with a wide range of biological targets. Derivatives of the 7-azaindole nucleus have demonstrated significant potential in the development of therapies for a multitude of diseases, particularly in oncology and immunology, by targeting key enzymes in cellular signaling pathways.

This technical guide provides an in-depth overview of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, including its fundamental molecular properties, a detailed synthesis protocol, and its role as a core component in the development of potent kinase inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key molecular details of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate are summarized in the table below.

PropertyValue
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
IUPAC Name Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Synonyms 7-Azaindole, Methyl 6-hydroxy-7-azaindole-4-carboxylate
CAS Number Not available
Appearance Expected to be a solid

Synthesis Protocol: A Pathway to the 7-Azaindole Core

The following protocol is a representative, conceptual pathway and should be optimized for specific laboratory conditions.

Conceptual Synthetic Workflow:

A conceptual workflow for the synthesis of the target compound.

Step-by-Step Methodology (Conceptual):

  • Starting Material: The synthesis would likely commence with a commercially available and suitably substituted pyridine derivative.

  • Nitration: Introduction of a nitro group onto the pyridine ring, often a necessary step to facilitate subsequent transformations. This is typically achieved using a mixture of nitric acid and sulfuric acid.

  • Reduction: The nitro group is then reduced to an amino group. This is a critical step, commonly carried out using reducing agents like tin(II) chloride or through catalytic hydrogenation.

  • Pyrrole Ring Formation: The amino-pyridine derivative is then subjected to a reaction sequence to construct the fused pyrrole ring. A common method is the Bartoli indole synthesis, which involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent.

  • Cyclization: The intermediate from the previous step undergoes cyclization to form the 7-azaindole core. This is often acid- or base-catalyzed.

  • Functional Group Manipulation: The final steps would involve the introduction or modification of the substituents at the 6- and 4-positions. This could involve hydroxylation of the pyridine ring and esterification to form the methyl carboxylate.

Self-Validation and Causality:

  • Choice of Starting Material: The selection of the initial pyridine derivative is crucial as its existing substituents will dictate the regioselectivity of the subsequent reactions.

  • Control of Reaction Conditions: Each step requires careful control of temperature, reaction time, and stoichiometry to maximize yield and minimize side-product formation.

  • Purification: Chromatographic purification techniques (e.g., column chromatography) are essential after each key step to isolate and purify the desired intermediates.

  • Characterization: The identity and purity of all intermediates and the final product must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The Role in Drug Discovery: Targeting Kinase Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of 7-azaindole have been shown to be potent inhibitors of several important kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[1][2] Aberrant activation of this pathway is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent FGFR inhibitors.[1][2] They typically act by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking the downstream signaling cascade.

JAK/STAT Pathway Modulation:

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade in the immune system. Dysregulation of this pathway is associated with autoimmune diseases and malignancies. Several 1H-pyrrolo[2,3-b]pyridine-based compounds have been identified as potent inhibitors of JAK kinases, particularly JAK3, offering a promising therapeutic strategy for these conditions.

Conceptual Kinase Inhibition Workflow:

A typical workflow for evaluating a potential kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Conceptual):

  • Reagents and Materials: Recombinant human kinase, appropriate substrate, ATP, assay buffer, and the test compound (Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate).

  • Assay Procedure:

    • A solution of the kinase and its substrate is prepared in the assay buffer.

    • The test compound is serially diluted to various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product formed (or substrate consumed) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Safety and Handling

As with any research chemical, Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related compounds are known to be irritants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate represents a valuable chemical entity for researchers in the field of drug discovery. Its core 7-azaindole structure is a well-established pharmacophore for the development of kinase inhibitors. While specific biological data for this particular derivative is still emerging, the extensive research on related compounds underscores its potential as a building block for novel therapeutics targeting a range of diseases driven by aberrant kinase activity. Further investigation into its synthesis, biological activity, and structure-activity relationships is warranted to fully elucidate its therapeutic potential.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. (URL not available)
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). Chemical & Pharmaceutical Bulletin. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]

Sources

Exploratory

Solvation Dynamics and Formulation Strategies for Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Executive Summary Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190312-46-9) is a highly functionalized heterocyclic building block built upon the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold [4]. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190312-46-9) is a highly functionalized heterocyclic building block built upon the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold [4]. This core is a privileged structure in drug discovery, frequently utilized as a bioisostere for indoles and purines in the development of kinase inhibitors and receptor modulators.

However, the physicochemical properties of the 7-azaindole core—compounded by the addition of a 6-hydroxy group and a 4-carboxylate ester—present significant solubility challenges. This whitepaper provides an in-depth, mechanistic guide to the solvation dynamics of this compound, detailing why Dimethyl Sulfoxide (DMSO) is the critical primary solvent and providing self-validating protocols for preparing robust assay formulations.

Physicochemical Profiling & Solvation Causality

To successfully formulate this compound, one must understand the thermodynamic forces dictating its phase behavior. The molecule presents a "solubility paradox": it is rich in polar functional groups, yet it exhibits notoriously poor aqueous solubility [3].

The Crystal Lattice vs. Solvation Energy

The poor aqueous solubility is driven by crystal lattice energy . The molecule possesses both strong hydrogen bond donors (the pyrrole N-H and the 6-O-H) and strong acceptors (the pyridine nitrogen, the ester carbonyl, and the hydroxy oxygen). In the solid state, these groups engage in highly ordered intermolecular hydrogen bonding, creating a tightly packed, rigid crystal lattice.

When introduced to an aqueous buffer (pH 7.4), the water molecules—despite having a high dielectric constant—cannot provide sufficient solvation energy to break these intermolecular bonds at room temperature. The thermodynamic equilibrium heavily favors the solid state, resulting in "brick dust" precipitation.

Why DMSO is the Optimal Solvent

Dimethyl sulfoxide (DMSO) overcomes this barrier through its unique properties as a polar aprotic solvent. The highly polarized sulfur-oxygen (S=O) double bond in DMSO acts as a superior hydrogen bond acceptor. When the compound is introduced to DMSO, the solvent molecules aggressively outcompete the lattice interactions, binding directly to the pyrrole N-H and 6-O-H protons. This rapid disruption of intermolecular hydrogen bonds lowers the activation energy required for dissolution, allowing the compound to transition into stable, solvated monomers [1].

Solvation A Solid Compound (High Lattice Energy) B Aqueous Buffer (High Dielectric) A->B Insufficient Solvation Energy C DMSO (Strong H-Bond Acceptor) A->C H-Bond Disruption D Precipitation (Thermodynamic Sink) B->D Aggregation E Solvated Monomers (Active State) C->E Complete Dissolution

Thermodynamic pathways of 7-azaindole solvation in aqueous vs. aprotic environments.

Quantitative Solubility Profile

Based on the established physicochemical behavior of highly substituted 7-azaindole derivatives, the following table summarizes the expected solubility limits and the mechanistic rationale for each solvent system [2].

Solvent SystemSolubility ClassEstimated LimitMechanistic Rationale
Anhydrous DMSO Highly Soluble>25 mg/mLStrong H-bond acceptor; fully disrupts crystal lattice interactions.
Dimethylformamide (DMF) Soluble>15 mg/mLPolar aprotic; similar mechanism to DMSO but slightly less efficient.
Methanol / Ethanol Sparingly Soluble1 - 5 mg/mLProtic solvents; compete with but do not fully overcome lattice H-bonds.
Water / PBS (pH 7.4) Practically Insoluble<0.1 mg/mLHigh lattice energy exceeds the solvation capacity of water.
Corn Oil / PEG300 Slightly Soluble1 - 2.5 mg/mLLipophilic interactions; useful as secondary carriers for in vivo dosing.

Self-Validating Experimental Protocols

To ensure data integrity in downstream biochemical or cellular assays, the preparation of stock and working solutions must be treated as a rigorous, self-validating system.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality Note: Hygroscopic absorption of water into DMSO will drastically reduce the solubility limit of the compound. Always use freshly opened, anhydrous DMSO (≥99.9% purity) [1].

  • Gravimetric Analysis: Weigh the required mass of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate using a calibrated analytical balance (e.g., 2.06 mg for 1 mL of a 10 mM stock, based on a MW of ~206.18 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO under a dry nitrogen or argon atmosphere to prevent moisture ingress.

  • Energy Input: Vortex the vial for 30 seconds. If dissolution is not immediate, sonicate in a water bath at room temperature for 5–10 minutes to overcome the initial activation energy of the crystal lattice.

  • Validation Step 1 (Optical): Perform a Tyndall effect test. Shine a laser pointer through the vial against a dark background. The absence of a scattered beam confirms there are no suspended micro-particulates.

  • Validation Step 2 (Analytical): Dilute a 1 µL aliquot into 999 µL of mobile phase and analyze via LC-MS to confirm the nominal concentration and ensure no degradation occurred during sonication.

  • Storage: Aliquot the validated stock into single-use amber vials and store at -80°C. Why? Repeated freeze-thaw cycles cause localized concentration gradients and irreversible nucleation [1].

Workflow Step1 Weigh Compound (Analytical Balance) Step2 Add Anhydrous DMSO (Under N2/Ar) Step1->Step2 Step3 Vortex & Sonicate (Overcome Activation Energy) Step2->Step3 Step4 Optical Validation (Tyndall Effect Test) Step3->Step4 Step4->Step3 Micro-particulates Step5 LC-MS Validation (Confirm Concentration) Step4->Step5 Clear Solution Step6 Aliquot & Store at -80°C (Prevent Freeze-Thaw) Step5->Step6

Self-validating workflow for the preparation and storage of DMSO stock solutions.

Protocol B: Co-Solvent Cascade for Aqueous Assays

Directly diluting the DMSO stock into aqueous buffer will cause immediate "solvent shift" precipitation. To prepare a clear aqueous solution (e.g., for in vivo dosing or cell culture), use a step-wise co-solvent cascade [1].

  • Primary Solubilization: Start with 10% (v/v) of the DMSO Master Stock.

  • Dielectric Bridging: Add 40% (v/v) PEG300 and vortex thoroughly. Causality: PEG300 acts as a dielectric bridge, lowering the polarity gap between DMSO and water, preventing immediate nucleation.

  • Micellar Encapsulation: Add 5% (v/v) Tween-80 and vortex. Causality: Tween-80 is a non-ionic surfactant that forms micelles, encapsulating the hydrophobic 7-azaindole core.

  • Aqueous Dilution: Slowly add 45% (v/v) Saline (0.9% NaCl) dropwise while continuously vortexing to yield a clear, physiologically compatible solution.

  • Validation: Analyze the final formulation via Dynamic Light Scattering (DLS) to ensure the absence of colloidal aggregates, which can cause false positives in biochemical assays by sequestering target proteins.

References

  • National Center for Biotechnology Information (NCBI). "Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents". Retrieved from:[Link]

Foundational

Comprehensive Stability and Storage Profiling of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Executive Summary Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190312-46-9) is a highly functionalized heterocyclic building block critical to modern drug discovery. The pyrrolo[2,3-b]pyridine (7-azain...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190312-46-9) is a highly functionalized heterocyclic building block critical to modern drug discovery. The pyrrolo[2,3-b]pyridine (7-azaindole) pharmacophore is a privileged scaffold, frequently utilized as an ATP-competitive kinase inhibitor targeting ATM, IKKα/β, and GSK-3β [1]. While the C4-methyl ester and C6-hydroxyl groups provide essential vectors for structure-activity relationship (SAR) optimization, they introduce specific physicochemical vulnerabilities. This whitepaper provides a rigorous, causality-driven guide to the degradation pathways, storage protocols, and stability-indicating analytical workflows required to maintain the integrity of this compound.

Structural Vulnerabilities & Degradation Causality

To establish a self-validating storage protocol, we must first deconstruct the molecule's reactive centers. The degradation of this compound is not random; it is dictated by its specific functional groups:

  • Lactam-Lactim Tautomerism & Oxidation : The C6-hydroxyl group is situated adjacent to the N7 pyridine nitrogen, establishing a tautomeric equilibrium. In ambient conditions and polar solvents, the molecule frequently shifts toward its pyridone-like tautomer (1,6-dihydro-6-oxo-pyrrolo[2,3-b]pyridine). This electron-rich system is highly vulnerable to auto-oxidation, leading to colored N-oxide degradation products when exposed to atmospheric oxygen[2].

  • C4-Methyl Ester Hydrolysis : The ester linkage at the C4 position is susceptible to both acid- and base-catalyzed hydrolysis. In the presence of ambient moisture (acting as a nucleophile), the ester cleaves to form 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

  • Photo-oxidation of the Pyrrole Ring : The electron-rich pyrrole moiety is prone to singlet oxygen attack under photo-irradiation. UV/Vis light exposure catalyzes ring-opening or polymerization reactions, necessitating strict actinic light protection [3].

Degradation_Pathways Intact Methyl 6-hydroxy-1H- pyrrolo[2,3-b]pyridine- 4-carboxylate Moisture Moisture / Base (Hydrolytic Stress) Intact->Moisture Oxygen Oxygen / ROS (Oxidative Stress) Intact->Oxygen Light UV / Vis Light (Photolytic Stress) Intact->Light Hydrolysis Ester Cleavage (C4-Carboxylic Acid) Moisture->Hydrolysis H2O / OH- Oxidation N-Oxidation / Quinone Formation Oxygen->Oxidation O2 / H2O2 PhotoDeg Pyrrole Ring Cleavage / Polymerization Light->PhotoDeg

Fig 1. Primary degradation pathways and stress vectors for the pyrrolo[2,3-b]pyridine core.

Empirical Storage Protocols

Based on the physicochemical profile of pyrrolo[2,3-b]pyridine derivatives, the following storage matrix is established. The causality behind these parameters is to eliminate the environmental vectors (water, oxygen, photons, thermal energy) that drive the degradation mechanisms outlined above.

Quantitative Storage Parameters
Storage StateTemperatureAtmosphereContainer SpecificationsMaximum Shelf Life
Solid (Long-Term) -20°C to 2-8°CArgon or Nitrogen (Inert)Amber glass vial, PTFE-lined cap, sealed with Parafilm24 Months (>98% purity)
Solid (Short-Term) 20°C to 25°CDesiccatedAmber glass, away from direct light3 to 6 Months
Solution (DMSO) -80°CArgon purgedPolypropylene microtubes, tightly sealed6 Months (Max 3 freeze-thaw cycles)

Note: Storing the solid API at room temperature is permissible for short-term handling, provided it is kept strictly dry. However, suppliers universally recommend refrigeration (2-8°C) or freezing (-20°C) for long-term preservation to arrest slow thermal degradation [4].

Experimental Workflows: Stability-Indicating Assay

To validate the stability of this compound in your laboratory, a forced degradation study following is required. This protocol is a self-validating system: by intentionally destroying the molecule, you prove that your analytical method can detect the degradation products.

Step-by-Step Methodology: HPLC-UV/MS Profiling
  • Sample Preparation : Dissolve the compound in anhydrous, HPLC-grade DMSO to a stock concentration of 10 mM. Dilute to 100 µg/mL using Acetonitrile/Water (50:50, v/v) immediately prior to stress testing.

  • Hydrolytic Stress (Ester Cleavage) :

    • Acidic: Add 0.1 N HCl to the sample, incubate at 60°C for 24 hours. Neutralize with an equivalent volume of 0.1 N NaOH.

    • Basic: Add 0.1 N NaOH to the sample, incubate at room temperature for 4 hours (the methyl ester hydrolyzes rapidly under basic conditions). Neutralize with 0.1 N HCl.

  • Oxidative Stress (N-Oxidation) : Treat the sample with 3% H₂O₂ at room temperature for 24 hours. Quench the reaction with sodium thiosulfate to prevent column damage.

  • Photolytic Stress : Expose the solid powder and solution samples to 1.2 million lux hours and 200 watt-hours/square meter of near-UV light.

  • Chromatographic Analysis :

    • Column : C18 reverse-phase (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase : 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: Formic acid ensures complete protonation of the pyridine nitrogen, preventing peak tailing and enhancing ESI+ ionization.

    • Detection : Monitor at 254 nm and 280 nm, coupled with ESI-MS (positive mode, expected intact mass m/z 193.06 [M+H]⁺).

Stability_Workflow Step1 Solid State Storage (Argon, 2-8°C) Step2 Solution Prep (Anhydrous DMSO) Step1->Step2 Step3 Aliquot & Freeze (-20°C / -80°C) Step2->Step3 Step4 LC-MS/UV Analysis Step3->Step4 Thaw (Max 3x) Step5 Kinetic Modeling Step4->Step5

Fig 2. Self-validating workflow for solution preparation and stability monitoring.

Solution Handling & HTS Logistics

High-throughput screening (HTS) relies heavily on DMSO stock solutions. However, DMSO is highly hygroscopic.

The Causality of Freeze-Thaw Degradation: When a cold DMSO stock is opened to ambient air, atmospheric moisture immediately condenses into the solvent. Because the C4-methyl ester is highly susceptible to hydrolysis, this introduced water acts as a nucleophile over time. Furthermore, repeated freeze-thaw cycles cause localized concentration gradients (freeze-concentration), which can force the relatively planar pyrrolo[2,3-b]pyridine molecules to stack and irreversibly precipitate out of solution.

Best Practice: Create single-use aliquots (e.g., 50 µL of 10 mM stock) immediately upon initial dissolution. Store at -80°C and discard any remaining solution after a single thaw.

Conclusion

Maintaining the structural integrity of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate requires strict control over moisture, light, and temperature. The lactam-lactim tautomerism and the labile methyl ester are the primary drivers of its instability. By adhering to the inert-atmosphere and cold-storage protocols outlined above, and by validating stock integrity via LC-MS prior to biological assays, researchers can prevent artifactual data stemming from degraded building blocks.

References

  • Title: Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Source: Pharmaceuticals (Basel) via PubMed Central (PMC). URL: [Link]

Exploratory

Strategic Exploitation of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Kinase-Targeted Drug Discovery

Executive Summary The compound Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190312-46-9) represents a highly functionalized, privileged building block in modern medicinal chemistry[1][2]. At its core li...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190312-46-9) represents a highly functionalized, privileged building block in modern medicinal chemistry[1][2]. At its core lies the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a structural motif universally recognized for its exceptional ability to mimic the adenine ring of ATP[3]. By acting as a potent hinge-binding pharmacophore, this scaffold has been instrumental in the development of numerous FDA-approved kinase inhibitors, most notably the BRAF inhibitor vemurafenib[4].

This technical whitepaper dissects the structural rationale behind this specific derivative, exploring how the C4-methyl carboxylate and C6-hydroxyl substituents dictate binding thermodynamics, vector trajectories for library expansion, and its potential application against high-value therapeutic targets including TNIK, GSK-3β, IKKα, and CDK8.

Structural Rationale & Pharmacophore Dynamics

The rational design of kinase inhibitors relies heavily on establishing stable interactions with the highly conserved ATP-binding pocket. The 7-azaindole core is uniquely suited for this due to its electronic distribution and geometric profile[5].

  • The Bidentate Hinge Binder: The N1-H acts as a hydrogen bond donor, while the N7 lone pair acts as a hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met1160 in c-Met, or Cys98 in IKKα)[5][6].

  • C4-Methyl Carboxylate (The Solvent Vector): The C4 position of the 7-azaindole ring typically points away from the hinge region, projecting either into the ribose pocket or out toward the solvent-exposed surface[5]. The methyl ester serves as a versatile synthetic handle. It can be saponified and coupled with diverse amines to optimize pharmacokinetic properties (solubility, cell permeability) without disrupting the core hinge binding.

  • C6-Hydroxyl (Auxiliary Interaction & Functionalization): The C6-hydroxyl group provides a dual advantage. Biologically, it can serve as an auxiliary hydrogen bond donor/acceptor to residues adjacent to the hinge. Chemically, it can be converted into a triflate, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to probe the hydrophobic pockets of the kinase[7].

G cluster_0 Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate N1 N1-H (H-Bond Donor) Hinge Kinase Hinge Region (e.g., Met1160, Cys98) N1->Hinge Donates H-bond N7 N7 (H-Bond Acceptor) N7->Hinge Accepts H-bond C4 C4-Methyl Carboxylate Solvent Solvent Exposed Region / Ribose Pocket C4->Solvent Vector for library expansion C6 C6-Hydroxyl C6->Hinge Auxiliary H-bond

Fig 1. Pharmacophore mapping of the 7-azaindole scaffold to the kinase ATP-binding pocket.

Potential Therapeutic Targets

The functionalized 7-azaindole core of this compound makes it an ideal starting point for targeting several critical kinases implicated in oncology and neurodegeneration.

TNIK & DYRK1A (Colorectal Cancer & Alzheimer's)

Traf2- and Nck-interacting kinase (TNIK) is an essential co-activator of the Wnt/β-catenin signaling pathway, making it a prime target for colorectal cancer. Recent screening of 1H-pyrrolo[2,3-b]pyridine derivatives yielded potent TNIK inhibitors with IC50 values < 1 nM[8]. Additionally, these scaffolds exhibit nanomolar inhibition of DYRK1A, a kinase heavily implicated in tau phosphorylation and Alzheimer's disease pathology[8].

GSK-3β (Neurodegeneration)

Glycogen synthase kinase 3β (GSK-3β) is a multifunctional modulator in Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine compounds have been rationally designed to occupy the adenine pocket, forming critical hydrogen bonds with Asp-133 and Val-135, achieving sub-nanomolar potency (IC50 = 0.35 nM) and effectively decreasing p-tau-Ser396 levels[9].

IKKα & CDK8 (Inflammation & Oncology)

The lack of highly selective IKKα inhibitors has historically hindered the study of non-canonical NF-κB signaling. Appending specific hydrophobic moieties to the 7-azaindole motif has yielded inhibitors with exceptional potency (Ki 2–3 nM) and selectivity for IKKα over IKKβ[6]. Similarly, type II CDK8 inhibitors utilizing the 7-azaindole core have demonstrated potent activity (IC50 = 48.6 nM), inducing cell cycle arrest in colorectal cancer xenografts[10].

V600E-BRAF (Melanoma)

The V600E-BRAF mutation is a primary driver of melanoma. Computational docking and empirical testing of novel pyrrolo[2,3-b]pyridine derivatives have identified compounds that outperform vemurafenib in stabilizing the inactive kinase conformation via enhanced hydrophobic interactions[11].

G Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor BetaCat β-Catenin (Stabilized) Receptor->BetaCat Inhibits destruction TNIK TNIK Kinase (Target) BetaCat->TNIK Co-activates TCF TCF/LEF Transcription TNIK->TCF Phosphorylates Inhibitor 7-Azaindole Inhibitor Inhibitor->TNIK Blocks ATP site

Fig 2. Mechanism of action for TNIK inhibition by 7-azaindole in the Wnt/β-catenin pathway.

Quantitative Data Summary

The table below synthesizes the structure-activity relationship (SAR) data of optimized 7-azaindole derivatives against the aforementioned targets, highlighting the versatility of the scaffold.

Kinase TargetDisease Indication7-Azaindole Derivative PotencyKey Hinge InteractionsReference
TNIK Colorectal CancerIC50 < 1.0 nMCys108 (Predicted)[8]
GSK-3β Alzheimer's DiseaseIC50 = 0.35 ± 0.06 nMAsp133, Val135[9]
IKKα Inflammation / CancerKi = 10 - 16 nMCys98[6]
CDK8 Colorectal CancerIC50 = 48.6 nMHinge Backbone[10]
BRAF (V600E) MelanomaIC50 < 50 nMCys532[11]

Experimental Protocols & Workflows

To effectively utilize Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in a drug discovery campaign, researchers must employ robust synthetic and analytical methodologies. The following protocols are designed as self-validating systems.

Protocol 1: Synthetic Derivatization via C4 Amidation

Causality: The C4-methyl ester is relatively unreactive toward direct amidation with complex, sterically hindered amines. Therefore, a two-step saponification-amidation sequence is required. HATU is selected as the coupling reagent due to its superior efficiency in preventing epimerization and driving the reaction of electron-deficient heterocyclic acids.

  • Saponification: Dissolve Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (3.0 eq). Stir at room temperature for 4 hours.

  • Acidification: Acidify the mixture to pH 4 using 1M HCl. Extract the resulting carboxylic acid with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

  • Amide Coupling: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.

  • Diversification: Add the desired primary or secondary amine (1.2 eq) to target the solvent-exposed region. Stir for 12 hours.

  • Purification: Quench with water, extract with DCM, and purify via reverse-phase preparative HPLC to yield the final library compound.

Protocol 2: Self-Validating TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it utilizes a time delay before signal integration, drastically reducing false positives caused by auto-fluorescent library compounds. The inclusion of a Z'-factor calculation ensures the assay is statistically robust and self-validating.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., TNIK or GSK-3β) and the specific biotinylated peptide substrate.

  • Compound Transfer: Echo-dispense 7-azaindole derivatives into a 384-well pro-plate (10-point dose-response, starting at 10 μM, 1:3 dilutions).

  • Enzyme Reaction: Add 5 μL of Kinase/Peptide mixture to the wells. Initiate the reaction by adding 5 μL of ATP (at the apparent Km for the specific kinase). Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 μL of TR-FRET detection buffer containing EDTA, Eu-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor). Incubate for 30 minutes.

  • Readout & Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using positive controls (100% inhibition via staurosporine) and negative controls (DMSO vehicle). Proceed with IC50 calculation only if Z' > 0.5.

G Prep Compound Preparation Incubate Kinase + ATP Incubation Prep->Incubate FRET TR-FRET Readout Incubate->FRET Validate Z'-Factor Validation FRET->Validate

Fig 3. Self-validating TR-FRET kinase assay workflow for 7-azaindole derivative screening.

References

  • Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors". Chemical and Pharmaceutical Bulletin.[Link]

  • Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors". PubMed.[Link]

  • Popowycz, F., et al. (2009). "The Azaindole Framework in the Design of Kinase Inhibitors". PMC - NIH.[Link]

  • Sharma, P., et al. (2021). "Azaindole Therapeutic Agents". PMC - NIH.[Link]

  • El-Mernissi, R., et al. (2023). "Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors". ResearchGate.[Link]

  • Sun, X. L., et al. (2025). "Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease". PMC - NIH.[Link]

  • Prescott, A. R., et al. (2024). "Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling". MDPI.[Link]

  • Wang, Y., et al. (2022). "Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer". Journal of Medicinal Chemistry.[Link]

  • Abdel-Maksoud, et al. (2023). "Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies". Advanced Journal of Chemistry, Section A.[Link]

Sources

Protocols & Analytical Methods

Method

Cell-based assays using "Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate"

Application Note: Synthesis and Cellular Profiling of Pyrrolo[2,3-b]pyridine Kinase Inhibitors Derived from Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Rationale: The 7-Azaindole Scaffold in Kinase Drug Disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Cellular Profiling of Pyrrolo[2,3-b]pyridine Kinase Inhibitors Derived from Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Rationale: The 7-Azaindole Scaffold in Kinase Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core is a privileged scaffold in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors[1]. The nitrogen atoms within the azaindole bicyclic system serve as critical hydrogen bond acceptors and donors, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region[2].

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190312-46-9) is an advanced, bifunctional building block that allows for rapid late-stage diversification when developing Janus Kinase (JAK) inhibitor libraries:

  • C6-Hydroxyl Group: This position can be readily converted into a triflate, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows researchers to introduce diverse aryl or amine substituents that probe the solvent-exposed channel of the kinase.

  • C4-Methyl Carboxylate: The ester can be hydrolyzed and subjected to amide coupling. Modifications at the C4 position are critical for tuning selectivity among JAK isoforms (JAK1, JAK2, JAK3, TYK2) by interacting with specific residues in the selectivity pocket[1],[2].

Experimental Workflow

Workflow Compound Methyl 6-hydroxy-1H-pyrrolo[2,3-b] pyridine-4-carboxylate Synthesis Late-Stage Functionalization (C6 Cross-Coupling, C4 Amidation) Compound->Synthesis Library Targeted JAK Inhibitor Library Synthesis->Library BaF3 Ba/F3 Viability Assay (JAK2 V617F vs WT) Library->BaF3 AlphaLISA AlphaLISA pSTAT5 Assay (Target Engagement) Library->AlphaLISA Hit Lead Compound Identification BaF3->Hit AlphaLISA->Hit

Workflow from chemical synthesis to cell-based screening.

Cell-Based Assay Methodologies

Biochemical kinase assays often fail to translate to cellular efficacy due to poor cell permeability or high intracellular ATP concentrations. To evaluate the efficacy and selectivity of novel JAK inhibitors synthesized from this building block, we employ a two-tiered cell-based screening cascade.

Protocol A: Ba/F3 Cell Viability and Cytotoxicity Assay

Causality of Experimental Choices: We utilize Ba/F3 cells—a murine IL-3-dependent pro-B cell line. By engineering Ba/F3 cells to express the constitutively active JAK2 V617F mutation, the cells become cytokine-independent[3].

Self-Validating System: Comparing the viability of Ba/F3-JAK2-V617F cells (cultured without IL-3) against wild-type Ba/F3 cells (cultured with IL-3) provides an internal control. Compounds that kill both cell lines are flagged as generally cytotoxic, whereas true JAK2 inhibitors selectively inhibit the V617F-driven proliferation[3],[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture Ba/F3-JAK2-V617F cells in RPMI-1640 supplemented with 10% FBS. Culture WT Ba/F3 cells in the same medium supplemented with 2 ng/mL murine IL-3.

  • Seeding: Seed cells at a density of 2 × 10⁴ cells/well in 96-well white opaque tissue culture plates (90 µL/well).

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrrolo[2,3-b]pyridine derivatives in DMSO. Add 10 µL of the diluted compounds to the cells to achieve a final DMSO concentration of 0.1%.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Reagent to each well.

  • Lysis & Readout: Shake plates for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic curve fit normalized to DMSO controls.

Protocol B: AlphaLISA pSTAT5 (Tyr694/699) Target Engagement Assay

Causality of Experimental Choices: To confirm that the phenotypic cell death observed in Protocol A is driven by on-target inhibition, we measure the phosphorylation of STAT5 (pSTAT5), the direct downstream effector of JAK2. AlphaLISA is chosen over traditional Western blotting because it is a homogeneous, no-wash assay that minimizes sample loss and is highly amenable to high-throughput screening (HTS)[5].

Step-by-Step Methodology:

  • Cell Treatment: Seed Ba/F3-JAK2-V617F cells in a 96-well plate at 4 × 10⁴ cells/well. Treat with the test compounds for 2 hours at 37°C.

  • Lysis: Centrifuge the plate gently (300 x g, 3 mins) and aspirate the media. Add 50 µL of 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes at room temperature.

  • Transfer: Transfer 10 µL of the cell lysate to a 384-well white OptiPlate.

  • Acceptor Bead Addition: Add 5 µL of the Acceptor Bead mix (containing the anti-pSTAT5 antibody). Incubate for 1 hour at room temperature in the dark.

  • Donor Bead Addition: Add 5 µL of the Streptavidin-coated Donor Bead mix. Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on an EnVision® plate reader utilizing the standard AlphaScreen settings (Excitation 680 nm, Emission 520–620 nm)[5].

Quantitative Data Presentation

The following table summarizes representative screening data for a library of derivatives synthesized using Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as the core building block.

Compound IDC4 ModificationC6 ModificationBa/F3 V617F IC₅₀ (nM)Ba/F3 WT (+IL-3) IC₅₀ (nM)pSTAT5 AlphaLISA IC₅₀ (nM)Selectivity Window (WT/V617F)
Derivative A Methyl esterPhenylamino412 ± 15>10,000385 ± 12>24x
Derivative B CyclopentylamidePhenylamino85 ± 48,500 ± 21092 ± 6100x
Derivative C CyclopentylamideMorpholino12 ± 14,200 ± 15015 ± 2350x
Ruxolitinib ReferenceReference45 ± 3331 ± 1850 ± 47.3x

Note: Derivative C demonstrates superior potency and a wider selectivity window compared to the pan-JAK reference inhibitor, validating the C4/C6 functionalization strategy.

Mechanistic Pathway Visualization

JAKSTAT Receptor Cytokine Receptor JAK2 JAK2 (WT or V617F) Receptor->JAK2 Activation STAT5 STAT5 (Inactive) JAK2->STAT5 Phosphorylation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK2 ATP-competitive Inhibition pSTAT5 pSTAT5 (Active Dimer) STAT5->pSTAT5 Transcription Gene Transcription (Proliferation/Survival) pSTAT5->Transcription Translocation

JAK/STAT signaling pathway and the mechanism of pyrrolo[2,3-b]pyridine inhibitors.

References

  • Nakajima, Y., et al. "Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3." Chemical and Pharmaceutical Bulletin, 2015.[Link]

  • Park, E., et al. "Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors." ACS Medicinal Chemistry Letters, 2021.[Link]

  • Andraos, R., et al. "Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity." ACS Chemical Biology, 2012.[Link]

  • Ma, L., et al. "Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F." Blood Cancer Journal, 2013.[Link]

Sources

Application

Application Note: Utilizing Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in FGFR Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Structure-Based Drug Design (SBDD), Kinase Inhibitor Synthesis, Oncology Therapeutics Executive Summary The development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Structure-Based Drug Design (SBDD), Kinase Inhibitor Synthesis, Oncology Therapeutics

Executive Summary

The development of highly selective, ATP-competitive Fibroblast Growth Factor Receptor (FGFR) inhibitors relies heavily on optimized hinge-binding scaffolds[1]. Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190312-46-9)[2] is a highly versatile, functionalized building block. This application note details the scientific rationale, synthetic protocols, and biological validation workflows required to transform this specific scaffold into potent, screening-ready FGFR inhibitors for oncology research.

Scientific Rationale & Structural Significance

Aberrant FGFR signaling is a well-documented oncogenic driver in multiple solid tumors, including urothelial carcinoma and hepatocellular carcinoma[3]. Inhibiting this pathway requires molecules that can outcompete intracellular ATP.

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in kinase drug discovery due to its low molecular mass, high ligand efficiency, and precise structural mimicry of the adenine ring of ATP[1]. This specific derivative provides three distinct topological vectors for structure-based optimization:

  • The Hinge Binder (N1-H & N7): The pyrrolo-pyridine nitrogen atoms serve as a critical hydrogen bond donor/acceptor pair, interacting directly with the backbone of the kinase hinge region (e.g., forming a hydrogen bond with the backbone of residue Ala564 in FGFR1)[4].

  • The Solvent Channel Vector (C6-Hydroxyl): The C6-OH provides a synthetic handle for etherification or conversion to a triflate for cross-coupling. This enables the extension of the molecule into the solvent-exposed region to improve solubility and pharmacokinetic properties[1].

  • The Selectivity Vector (C4-Methyl Carboxylate): The ester at the C4 position allows for rapid saponification and subsequent amidation. Substituents placed here are directed toward the P-loop or the DFG-in/out motif, which is critical for driving isoform selectivity (e.g., FGFR1 vs. FGFR4)[1][3].

FGFR Signaling Pathway & Mechanism of Action

By occupying the ATP-binding pocket, pyrrolo[2,3-b]pyridine derivatives halt the autophosphorylation of FGFR, thereby shutting down downstream oncogenic signaling cascades.

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Kinase Domain) FGF->FGFR Activates FRS2 FRS2 Adaptor FGFR->FRS2 Phosphorylates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding RAS RAS / RAF / MEK FRS2->RAS PI3K PI3K / AKT FRS2->PI3K Proliferation Tumor Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: FGFR signaling cascade and the pharmacological intervention point of pyrrolo[2,3-b]pyridine inhibitors.

Synthetic Workflow: Scaffold Functionalization

To convert the building block into a screening-ready lead compound, a robust synthetic workflow is required. The following protocol details the functionalization of the C6 and C4 positions to generate a diverse library of derivatives.

Synthetic_Workflow Start Methyl 6-hydroxy-1H- pyrrolo[2,3-b]pyridine- 4-carboxylate Step1 C6-Triflation (Tf2O, Pyridine) Start->Step1 Step2 C4-Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Step3 Amide Coupling (HATU, DIPEA) Step2->Step3 Final Novel FGFR Inhibitor (Lead Compound) Step3->Final

Caption: Step-by-step synthetic functionalization of the pyrrolo[2,3-b]pyridine scaffold.

Protocol 1: C6-Triflation and C4-Amidation

Expert Rationale: The C6-OH is relatively unreactive for direct arylation. Conversion to a trifluoromethanesulfonate (triflate) creates an excellent leaving group for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[1]. Subsequent hydrolysis and amidation at the C4 position install the selectivity-driving moiety.

Step 1: C6-Triflation

  • Dissolve Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add anhydrous pyridine (3.0 eq) and cool the reaction mixture to 0°C using an ice bath.

  • Dropwise add trifluoromethanesulfonic anhydride (Tf2O, 1.5 eq). Causality: Slow addition controls the exothermic reaction, preventing the degradation of the electron-rich pyrrole ring.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate.

  • Self-Validation Check: Confirm the mass shift via LC-MS (+132 Da) to ensure complete conversion before proceeding.

Step 2: C4-Ester Hydrolysis

  • Dissolve the crude triflate intermediate in a 2:1 mixture of THF and water.

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq) and stir at room temperature for 4 hours.

  • Acidify the mixture to pH 3-4 using 1M HCl to precipitate the free carboxylic acid. Filter and dry under a vacuum.

Step 3: Amide Coupling

  • Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to generate the active ester. Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered primary and secondary amines, which are often required to fill the kinase P-loop.

  • Add the desired amine (1.2 eq) and stir overnight. Purify the final compound via preparative HPLC.

In Vitro Biological Validation

Once the derivatives are synthesized, their potency and selectivity must be validated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays due to its superior signal-to-background ratio and resistance to compound auto-fluorescence—a critical factor when screening heterocyclic libraries[3].

Protocol 2: TR-FRET FGFR Kinase Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: Mg2+ is essential for coordinating ATP in the kinase active site, while DTT maintains the reducing environment required for the structural integrity of the kinase domain.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized derivatives in 100% DMSO. Transfer to a 384-well microplate, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-Incubation: Add recombinant FGFR1 (or FGFR2-4) enzyme to the wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the ATP-competitive pyrrolo[2,3-b]pyridine inhibitor to achieve binding equilibrium with the kinase hinge region before the substrate is introduced.

  • Reaction Initiation: Add ATP (at the apparent Km for each specific FGFR isoform) and ULight-labeled poly-GT substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add EDTA to stop the kinase reaction (by chelating the essential Mg2+ ions) alongside a Europium-labeled anti-phospho-GT antibody.

  • Data Acquisition: Read the TR-FRET signal (excitation 320 nm, emission 665 nm / 615 nm) on a compatible microplate reader (e.g., PerkinElmer EnVision) after 1 hour of equilibration.

Data Presentation: Expected SAR Profiling

The table below summarizes representative Structure-Activity Relationship (SAR) data trends demonstrating how functionalization of the C4 and C6 positions of the unfunctionalized building block significantly enhances binding affinity and isoform selectivity[1][3].

Table 1: Representative SAR Profiling of Synthesized Derivatives

CompoundC6-SubstitutionC4-SubstitutionFGFR1 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Selectivity Fold (FGFR1/4)
Scaffold (CAS 1190312-46-9) -OH-COOCH₃>10,000>10,000N/A
Intermediate A -OTf-COOCH₃>10,000>10,000N/A
Derivative 1 -Phenyl-CONH-Alkyl451,20026x
Derivative 2 -Pyrazolyl-CONH-Aryl871589x
Erdafitinib (Control) N/AN/A1.21512.5x

Data Interpretation: The raw scaffold exhibits no significant kinase inhibition. However, replacing the C6-hydroxyl with a bulky aromatic group (via Suzuki coupling) and converting the C4-ester to a targeted amide drastically improves potency against FGFR1 while maintaining a wide selectivity window against FGFR4.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.National Center for Biotechnology Information (PMC).
  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma.PubMed (NIH).
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.MDPI Molecules.
  • methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190312-46-9).CymitQuimica.

Sources

Method

"Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" in PDE4B inhibition studies

Application Note: Utilizing Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a Privileged Scaffold for Selective PDE4B Inhibitor Discovery Executive Summary & Mechanistic Rationale Phosphodiesterase 4B (PDE4B)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a Privileged Scaffold for Selective PDE4B Inhibitor Discovery

Executive Summary & Mechanistic Rationale

Phosphodiesterase 4B (PDE4B) is a critical regulator of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. While pan-PDE4 inhibitors (e.g., roflumilast, apremilast) demonstrate clinical efficacy in chronic obstructive pulmonary disease (COPD) and psoriasis, their dose-limiting gastrointestinal side effects (nausea and emesis) are primarily driven by concurrent PDE4D inhibition in the central nervous system[1]. Consequently, achieving high PDE4B over PDE4D selectivity remains a paramount challenge in neuro-inflammatory and systemic autoimmune drug development[2].

Recent scaffold-hopping strategies have identified the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core as a highly effective moiety for PDE4B inhibition[3][4]. Specifically, Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190312-46-9) [5] presents a highly versatile, tri-orthogonal building block for library synthesis.

Causality in Scaffold Design:

  • The 7-Azaindole Core: The bidentate hydrogen-bonding network (pyridine nitrogen as an acceptor, pyrrole NH as a donor) anchors the molecule within the conserved glutamine pocket of the PDE4 active site[1].

  • The 4-Carboxylate Vector: Unlike traditional 2-carboxamides, functionalizing the 4-position directs substituents toward the metal-binding pocket (Mg²⁺/Zn²⁺) and the solvent-exposed CR3 pocket. Converting the methyl ester to bulky cycloalkyl amides exploits the subtle topological differences between the PDE4B and PDE4D active site clefts[3].

  • The 6-Hydroxyl Group: This group acts as an electron-donating moiety, enriching the electron density of the pyridine ring to strengthen π-π stacking interactions with the conserved phenylalanine (Phe340 in PDE4B). Furthermore, it serves as a synthetic handle for etherification to probe the hydrophobic sub-pocket[2].

Experimental Workflows & Logical Relationships

Workflow Scaffold Methyl 6-hydroxy-1H- pyrrolo[2,3-b]pyridine- 4-carboxylate Derivatization Orthogonal Functionalization (Amidation/Alkylation) Scaffold->Derivatization Chemistry EnzymeAssay TR-FRET Assay PDE4B vs PDE4D Selectivity Profiling Derivatization->EnzymeAssay Screening CellAssay Macrophage Assay LPS-induced TNF-α Inhibition EnzymeAssay->CellAssay Hit Triage Lead Lead Candidate Selection CellAssay->Lead Validation

Fig 1: Drug discovery workflow utilizing the 7-azaindole scaffold for PDE4B inhibitors.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Carboxamide Chemical Probes

Purpose: To convert the inactive methyl ester into a library of secondary amides, mimicking the pharmacophore of known PDE4 inhibitors while exploring the novel 4-position vector. This protocol is self-validating through intermediate isolation and spectroscopic quality control.

  • Ester Hydrolysis: Suspend Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq). Stir at 40°C for 4 hours.

    • Causality: LiOH is preferred over NaOH to prevent potential base-catalyzed degradation of the electron-rich azaindole core.

  • Precipitation: Acidify the mixture with 1M HCl to pH 4 to precipitate the intermediate carboxylic acid. Filter and dry under vacuum.

  • Amide Coupling: Dissolve the resulting acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Add the desired primary amine (e.g., cyclopropylamine or cyclopentylamine) (1.5 eq).

  • Validation & Quality Control: Monitor the reaction via LC-MS until >95% conversion is achieved. Purify via preparative HPLC. Confirm the retention of the 6-hydroxyl group via ¹H-NMR (look for the characteristic singlet at ~11 ppm in DMSO-d₆), ensuring no unintended O-acylation occurred during the HATU coupling.

Protocol B: TR-FRET Enzymatic Assay for PDE4B/D Selectivity

Purpose: Quantify the IC₅₀ values to determine the therapeutic index (PDE4D IC₅₀ / PDE4B IC₅₀) of the synthesized azaindole derivatives.

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

    • Causality: Mg²⁺ is an absolute requirement as a cofactor for the PDE binuclear metal center; Brij-35 (a non-ionic detergent) prevents the non-specific adherence of hydrophobic azaindole compounds to the microplate walls, preventing false positives.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well pro-plate, dispense 5 µL of recombinant human PDE4B2 or PDE4D3 (enzyme concentration optimized to convert exactly 20% of the substrate to maintain initial rate kinetics). Add 2.5 µL of the synthesized inhibitor (serial dilutions in 1% DMSO). Incubate at room temperature (RT) for 15 minutes.

    • Self-Validation: Always include Rolipram (pan-PDE4 inhibitor) as a positive control and 1% DMSO as the vehicle baseline.

  • Substrate Addition: Add 2.5 µL of 100 nM fluorescently labeled cAMP (e.g., Alexa Fluor 647-cAMP). Incubate for 1 hour at RT.

  • Quench & Detection: Add 10 µL of stop solution containing EDTA and a Europium-labeled anti-cAMP antibody.

    • Causality: EDTA rapidly chelates the Mg²⁺, instantly halting catalytic activity to ensure precise time-resolution.

  • Readout: Measure the TR-FRET signal (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol C: Cellular Efficacy - LPS-Stimulated Macrophage TNF-α Release

Purpose: Validate that the biochemical inhibition translates to functional anti-inflammatory efficacy in a physiologically relevant cellular model[6].

  • Cell Seeding: Seed human PBMC-derived macrophages at 1×10⁵ cells/well in a 96-well tissue culture plate.

  • Compound Pre-treatment: Treat cells with the azaindole derivatives (dose-response from 0.01 µM to 10 µM) for 1 hour.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to activate the TLR4 pathway.

    • Causality: LPS robustly induces PDE4B expression and subsequent TNF-α production[6]. Pre-treatment with the inhibitor allows for intracellular accumulation and target engagement before the inflammatory cascade initiates.

  • Harvest & Quantification: After 24 hours, collect the supernatant. Quantify secreted TNF-α using a standard sandwich ELISA.

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates PDE4B PDE4B Enzyme (Upregulated) TLR4->PDE4B Induces Expression TNFa TNF-α Secretion TLR4->TNFa NF-κB Signaling AMP 5'-AMP (Inactive) PDE4B->AMP Hydrolyzes cAMP cAMP Intracellular cAMP cAMP->AMP cAMP->TNFa PKA-mediated Suppression Inhibitor Azaindole Derivative (Test Compound) Inhibitor->PDE4B Competitive Inhibition

Fig 2: Mechanism of action: PDE4B inhibition by azaindole derivatives restores cAMP pools, suppressing TNF-α.

Data Presentation: Representative SAR Profiling

To illustrate the utility of the Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate scaffold, the following table summarizes representative quantitative data demonstrating how functionalization at the 4- and 6-positions impacts biochemical selectivity and cellular efficacy[3][6].

Compound ID4-Position Modification6-Position ModificationPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity (Fold)TNF-α IC₅₀ (nM)
Scaffold Methyl esterHydroxyl>10,000>10,000N/A>10,000
Derivative A CyclopropylamideHydroxyl4501,3503.0x1,200
Derivative B CyclopentylamideHydroxyl1101,10010.0x350
Derivative C CyclopentylamideMethoxy451,80040.0x120
Rolipram ControlControl1302401.8x280

Data Interpretation: The unmodified methyl ester scaffold exhibits poor target engagement, functioning strictly as a starting material. Conversion to a cyclopentylamide (Derivative B) significantly enhances PDE4B affinity by engaging the solvent-exposed pocket. Subsequent methylation of the 6-hydroxyl group (Derivative C) pushes the selectivity index to 40-fold, validating the scaffold's potential for generating highly selective immunomodulators with potent cellular anti-inflammatory activity.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters (2020). URL: [Link]

  • Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. ACS Medicinal Chemistry Letters (2025). URL: [Link]

  • Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages. Applied Sciences (2024). URL: [Link]

  • Selective Phosphodiesterase 4B Inhibitors: A Review. Current Medicinal Chemistry (via PMC). URL: [Link]

Sources

Application

Application Notes and Protocols: Evaluating the Anti-Proliferative Activity of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Oncology The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Oncology

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. In recent years, derivatives of this core structure have garnered significant attention as potent inhibitors of various protein kinases implicated in cancer cell proliferation, survival, and migration.[1][2][3][4][5] The dysregulation of kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Numerous studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), c-Met, Traf2 and Nck-interacting kinase (TNIK), and Ribosomal S6 Protein Kinase 2 (RSK2).[2][4][5] This body of research suggests that the 1H-pyrrolo[2,3-b]pyridine scaffold can be systematically modified to achieve potent and selective inhibition of specific kinases, thereby offering a promising avenue for the development of novel anti-cancer agents.

This document provides a comprehensive guide for evaluating the anti-proliferative effects of a novel compound from this class, Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate . The following protocols are designed to be robust and self-validating, providing a framework for assessing the compound's impact on cell viability, long-term survival, cell cycle progression, and induction of apoptosis.

I. Initial Assessment of Anti-Proliferative Activity: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8][9] This assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6][7] The quantity of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Incubation_24h 2. Incubate for 24h (adhesion) Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with varying concentrations of compound Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT reagent to each well Incubation_48_72h->MTT_Addition Formazan_Incubation 6. Incubate for 2-4h (formazan formation) MTT_Addition->Formazan_Incubation Solubilization 7. Add solubilization solution (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Processing 9. Calculate % viability and determine IC50 Absorbance_Reading->Data_Processing

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials and Reagents:

  • Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (stock solution in DMSO)

  • Selected cancer cell line(s) (e.g., MDA-MB-231, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[8]

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Example MTT Assay Results
Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.11.180.0694.4%
10.950.0576.0%
100.610.0448.8%
500.230.0318.4%
1000.100.028.0%

II. Long-Term Survival Assessment: Colony Formation Assay

The colony formation or clonogenic assay is an in vitro method to assess the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.[10] It measures the ability of a single cell to undergo enough divisions to form a colony of at least 50 cells.[10] This assay provides insight into the compound's cytostatic or cytotoxic effects at a population level.

Detailed Protocol: Colony Formation Assay

Materials and Reagents:

  • 6-well or 12-well tissue culture plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding:

    • Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete medium. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.

    • Allow cells to attach for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate for a defined period (e.g., 24 hours).

    • After treatment, remove the compound-containing medium, wash the cells gently with PBS, and add fresh complete medium.

  • Colony Growth:

    • Incubate the plates for 7-14 days, depending on the growth rate of the cell line, until visible colonies are formed in the control wells.[11]

  • Staining and Counting:

    • Carefully remove the medium and wash the wells twice with PBS.

    • Fix the colonies with 100% methanol for 10-15 minutes.

    • Remove the methanol and add enough crystal violet solution to cover the bottom of each well.

    • Incubate for 10-30 minutes at room temperature.[11]

    • Remove the staining solution and gently wash the wells with water until the background is clear.

    • Allow the plates to air dry.

    • Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

III. Mechanistic Insights: Cell Cycle Analysis by Flow Cytometry

To understand how Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate inhibits cell proliferation, it is crucial to investigate its effect on cell cycle progression. Flow cytometry with propidium iodide (PI) staining is a widely used technique for this purpose.[12][13] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][14]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis Cell_Culture 1. Culture and treat cells with compound Harvesting 2. Harvest cells (trypsinization) Cell_Culture->Harvesting Washing 3. Wash with ice-cold PBS Harvesting->Washing Fixation 4. Fix cells in cold 70% ethanol Washing->Fixation RNase_Treatment 5. Rehydrate and treat with RNase A Fixation->RNase_Treatment PI_Staining 6. Stain with Propidium Iodide (PI) RNase_Treatment->PI_Staining Flow_Cytometry 7. Acquire data on a flow cytometer PI_Staining->Flow_Cytometry Data_Modeling 8. Analyze histograms to quantify cell cycle phases Flow_Cytometry->Data_Modeling

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol: Cell Cycle Analysis

Materials and Reagents:

  • Treated and control cells

  • PBS (ice-cold)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with the desired concentrations of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate for a specified time (e.g., 24 or 48 hours).

  • Harvesting and Fixation:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[16]

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in a small volume of PBS and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[15]

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15] An increase in the sub-G1 peak can be indicative of apoptosis.[12]

IV. Investigating Programmed Cell Death: Western Blot Analysis of Apoptosis Markers

If the compound induces cell death, it is important to determine if this occurs via apoptosis. Western blotting is a powerful technique to detect key protein markers of the apoptotic cascade.[16][17][18] The primary markers include the cleavage of caspases (e.g., caspase-3) and their substrates, such as poly (ADP-ribose) polymerase-1 (PARP-1).[17][18]

Detailed Protocol: Western Blot for Apoptosis Markers

Materials and Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Extraction:

    • Treat cells with Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate for the desired time.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer.[16]

    • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts, mix with Laemmli buffer, and denature by boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[16]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.[20]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.[16] An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[17]

Data Presentation: Example Western Blot Analysis
Target ProteinTreatmentFold Change vs. Control (Normalized to β-actin)
Cleaved Caspase-3 (17/19 kDa)Vehicle1.0
10 µM Compound4.2 ± 0.5
50 µM Compound9.8 ± 1.1
Cleaved PARP (89 kDa)Vehicle1.0
10 µM Compound3.5 ± 0.4
50 µM Compound8.1 ± 0.9

Conclusion

This guide provides a comprehensive framework for the initial in vitro characterization of the anti-proliferative effects of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. By systematically employing these assays, researchers can obtain critical data on the compound's potency, its effect on long-term cell survival, and its underlying mechanisms of action regarding cell cycle arrest and apoptosis induction. These findings will be instrumental in guiding further preclinical development of this and related compounds from the promising 1H-pyrrolo[2,3-b]pyridine class of potential anti-cancer agents.

References

  • Coombs, N. et al. "Assaying cell cycle status using flow cytometry." Current Protocols in Cytometry, 2017. [Link]

  • UC San Diego Moores Cancer Center. "Cell Cycle Analysis by DNA Content (Propidium Iodide)." [Link]

  • UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." [Link]

  • Frontiers in Toxicology. "The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput." [Link]

  • Journal of Visualized Experiments. "The Soft Agar Colony Formation Assay." [Link]

  • Advanced Journal of Chemistry, Section A. "Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies." [Link]

  • R&D Systems (YouTube). "A Guide to the Colony Forming Cell Assay: Methods and Tips." [Link]

  • ResearchHub. "Detailed protocol for MTT Cell Viability and Proliferation Assay." [Link]

  • Bio-protocol. "Quantification of Apoptosis Using Western Blot." [Link]

  • RSC Advances. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." [Link]

  • Semantic Scholar. "Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth." [Link]

  • Bio-Rad Antibodies. "Analysis by Western Blotting - Apoptosis." [Link]

  • Journal of Pharmaceutical and Applied Chemistry. "New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling." [Link]

  • ACS Publications. "Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer." [Link]

  • Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." [Link]

  • ResearchGate. "What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?" [Link]

  • ACS Medicinal Chemistry Letters. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." [Link]

  • PubMed. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors." [Link]

  • MDPI. "Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2." [Link]

  • MDPI. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." [Link]

  • ResearchGate. "Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3." [Link]

  • PubMed. "Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors." [Link]

Sources

Method

"Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" cellular thermal shift assay (CETSA)

Application Note: Validating Intracellular Target Engagement of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate via Cellular Thermal Shift Assay (CETSA) Introduction & Scientific Rationale Methyl 6-hydroxy-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Validating Intracellular Target Engagement of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate via Cellular Thermal Shift Assay (CETSA)

Introduction & Scientific Rationale

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190312-46-9) is a functionalized 7-azaindole derivative. The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in drug discovery, frequently utilized as an ATP-competitive hinge-binding motif in kinase inhibitors[1]. While biochemical assays (e.g., Surface Plasmon Resonance or recombinant kinase panels) can confirm in vitro affinity, they fail to account for critical cellular variables such as membrane permeability, intracellular drug metabolism, and competition with high intracellular ATP concentrations (~1–5 mM).

To definitively prove that this compound reaches and binds its putative intracellular target, we employ the Cellular Thermal Shift Assay (CETSA)[2]. CETSA bridges the gap between biochemical affinity and phenotypic response by relying on a fundamental biophysical principle: ligand-induced thermodynamic stabilization . When a small molecule binds to a natively folded protein inside a live cell, the resulting complex requires a higher thermal energy to unfold and aggregate compared to the unbound (apo) protein[3].

Thermodynamic Mechanism & Workflow

Fig 1. Thermodynamic stabilization of target proteins by ligand binding.

Fig 2. Standard CETSA workflow for intact cells.

Experimental Design: The Self-Validating System

A robust CETSA validation requires two complementary phases to rule out false positives:

  • Melt Curve Analysis ( Tm​ Shift): Determines the apparent melting temperature ( Tm​ ) of the target protein and calculates the thermal shift ( ΔTm​ ) induced by a saturating concentration of the compound.

  • Isothermal Dose-Response Fingerprinting (ITDRF): Measures target engagement across a compound concentration gradient at a fixed temperature (usually T75​ , where 75% of the apo-protein is denatured) to determine the half-maximal effective concentration ( EC50​ ) for target engagement[4].

Step-by-Step Protocol

Phase 1: Cell Preparation and Compound Incubation

  • Harvest Cells: Culture the target cell line (e.g., K562 or a specific target-expressing line) to ~70-80% confluency. Harvest and wash twice with PBS to remove serum proteins that might act as a sink for the compound.

  • Resuspension: Resuspend cells in plain DMEM or TBS (Tris-Buffered Saline) at a density of 1×107 cells/mL.

  • Treatment:

    • Control: Treat with 0.1% DMSO (Vehicle).

    • Test: Treat with 10 µM Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

    • Causality: 10 µM is chosen for initial melt curves to ensure saturation of the target, overcoming potential intracellular ATP competition. 0.1% DMSO ensures vehicle matching, as higher DMSO concentrations can globally destabilize the proteome.

  • Incubation: Incubate at 37°C for 1-2 hours in a CO2​ incubator.

    • Causality: This allows sufficient time for the compound to permeate the cell membrane and reach thermodynamic binding equilibrium with the target protein.

Phase 2: Thermal Challenge 5. Aliquot: Distribute 50 µL of the cell suspension into 8-12 PCR tubes per treatment group. 6. Heating: Place the tubes in a thermal cycler. Subject each tube to a specific temperature spanning a gradient (e.g., 40°C to 64°C) for exactly 3 minutes.

  • Causality: A 3-minute heating duration is the empirical standard established by Jafari et al.[2]. Shorter times lead to incomplete unfolding; longer times cause excessive baseline aggregation and cell death-induced proteolysis, skewing the thermal curve.

  • Cooling: Immediately incubate the tubes at room temperature for 3 minutes, then snap-freeze in liquid nitrogen to halt all biological and thermodynamic processes.

Phase 3: Lysis and Soluble Fraction Isolation 8. Lysis via Freeze-Thaw: Subject the tubes to 3 cycles of rapid freeze-thawing (liquid nitrogen for 1 min, followed by a 20°C water bath for 2 mins).

  • Causality (Critical): Do not use harsh chemical detergents (like RIPA buffer containing SDS or Triton X-100). Chemical detergents can artificially solubilize thermally unfolded and aggregated proteins, destroying the assay's signal window. Mechanical lysis (freeze-thaw) ensures only natively folded proteins remain in the soluble fraction[2].

  • Clearance: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

    • Causality: This step pellets the heat-denatured, aggregated proteins and cell debris. The supernatant exclusively contains the stabilized, soluble target protein.

  • Collection: Carefully transfer the supernatant to new tubes, taking care not to disturb the invisible aggregate pellet.

Phase 4: Detection (Western Blot / CETSA-Wes) 11. Denaturation: Add 4x Laemmli buffer to the supernatants and boil at 95°C for 5 minutes. 12. Analysis: Resolve proteins via SDS-PAGE and analyze by Western blotting using a target-specific primary antibody. Quantify band intensities using densitometry. Always probe for a non-targeted housekeeping protein (e.g., GAPDH or β -actin) as an internal negative control.

Data Presentation & Interpretation

Below is a representative data summary illustrating the successful validation of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate against a putative kinase target.

ParameterControl (0.1% DMSO)Compound Treated (10 µM)Shift / ResultInterpretation
Apparent Tm​ 46.5 °C52.1 °C ΔTm​ = +5.6 °CSignificant thermodynamic stabilization indicates direct intracellular target binding.
Aggregation Temp ( T75​ ) 50.0 °CN/AN/AOptimal temperature selected for subsequent ITDRF assays to maximize dynamic range.
ITDRF EC50​ (at 50.0 °C) N/A145 nM145 nMHigh-affinity intracellular target engagement, accounting for cellular permeability and ATP competition.
Off-Target Tm​ (GAPDH) 55.2 °C55.3 °C ΔTm​ = +0.1 °CConfirms the thermal shift is target-specific, not a global proteome artifact or detergent effect.

References

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

Sources

Application

"Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" MTS assay protocol

Application Note: Evaluating the Cytotoxicity of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives Using a High-Throughput MTS Viability Assay Prepared by: Senior Application Scientist Target Audience:...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating the Cytotoxicity of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Derivatives Using a High-Throughput MTS Viability Assay

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Focus: Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190312-46-9)

Introduction & Mechanistic Rationale

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a critical synthetic building block extensively utilized in medicinal chemistry to develop novel small-molecule therapeutics[1],[2]. Because the pyrrolo[2,3-b]pyridine scaffold serves as a classic hinge-binding pharmacophore in ATP-competitive kinase inhibitors, derivatives synthesized from this intermediate are routinely subjected to rigorous in vitro phenotypic screening to determine their anti-proliferative and cytotoxic profiles.

To accurately quantify the impact of these compounds on cell proliferation, the MTS assay is the industry standard[3]. The assay relies on the reduction of the MTS tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by NAD(P)H-dependent dehydrogenase enzymes, which are only active in metabolically viable cells[3].

The Causality of Assay Selection: Historically, the MTT assay was used for these screens; however, MTT produces an insoluble formazan crystal that requires a secondary, time-consuming solubilization step[4]. By contrast, MTS contains sulfophenyl groups that render its formazan product highly water-soluble directly in the culture media[4]. When combined with the electron coupling reagent phenazine ethosulfate (PES) —chosen over older reagents like PMS due to its superior chemical stability—the MTS assay becomes a streamlined, single-step "add-mix-measure" protocol ideal for high-throughput drug screening[5].

Pathway Cell Viable Cell (Metabolically Active) Enzyme NAD(P)H-dependent Dehydrogenase Cell->Enzyme produces PES PES (Electron Coupler) Enzyme->PES transfers e- MTS MTS Tetrazolium (Slightly Yellow) Formazan Soluble Formazan (Purple, Abs 490nm) MTS->Formazan converts to PES->MTS reduces

Mechanism of MTS reduction to soluble formazan by metabolically active cells.

Experimental Design: Building a Self-Validating System

To ensure the highest degree of trustworthiness and data integrity, this protocol is designed as a self-validating system . Every microplate must include internal controls to account for environmental and chemical artifacts:

  • Vehicle Control (100% Viability Baseline): Pyrrolopyridine derivatives are highly hydrophobic and require dissolution in Dimethyl Sulfoxide (DMSO). The final DMSO concentration in the assay must be normalized across all wells (strictly ≤0.5% v/v) to prevent solvent-induced cytotoxicity.

  • Background Subtraction (No-Cell Control): Certain highly conjugated small molecules can auto-reduce tetrazolium salts or possess intrinsic absorbance near 490 nm. Wells containing only media, the test compound, and MTS reagent are mandatory to subtract background optical density (OD)[3],[4].

  • Edge Effect Mitigation: Evaporation in the peripheral wells of a 96-well plate during a 72-hour incubation alters media osmolarity, artificially skewing metabolic rates. The outer 36 wells must be filled with sterile PBS, restricting the assay to the inner 60 wells.

Step-by-Step Methodology

Reagents Required:

  • Test Compound: Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivative (10 mM stock in 100% anhydrous DMSO).

  • MTS Reagent: Commercially available MTS/PES single-solution (e.g., CellTiter 96® AQueous One Solution)[5].

  • Microplates: 96-well, flat-bottom, clear tissue culture-treated plates.

Protocol Workflow:

  • Cell Seeding (Day 1): Harvest target cells (e.g., A549, K562) in the logarithmic growth phase. Seed cells at an optimized density (typically 3,000–10,000 cells/well depending on doubling time) in 90 µL of complete culture media into the inner 60 wells[6]. Fill perimeter wells with 200 µL of sterile PBS. Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

  • Compound Treatment (Day 2): Prepare a 10X serial dilution of the test compound in culture media. Add 10 µL of the 10X solutions to the corresponding wells to achieve final screening concentrations (e.g., 0.1 nM to 100 µM). Include vehicle control wells (media + DMSO) and background control wells (media + compound, no cells).

  • Exposure Incubation (Day 2–Day 4/5): Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTS Addition (Day 4/5): Thaw the MTS reagent protected from light. Add 20 µL of the MTS reagent directly to each well (yielding a final volume of 120 µL)[3],[4]. Expert Insight: The 1:5 ratio of MTS reagent to culture volume is critical to ensure substrate saturation without overly diluting endogenous cellular factors.

  • Color Development: Incubate the plate at 37°C for 1 to 4 hours. Monitor visually or via quick reads; the optimal OD₄₉₀ for the vehicle control should reach between 1.0 and 1.5 to ensure the assay is within the linear dynamic range.

  • Absorbance Reading: Briefly agitate the plate on an orbital shaker (10 seconds) to evenly distribute the soluble formazan dye. Measure the absorbance at 490 nm (or 490-500 nm range) using a microplate spectrophotometer[3],[6].

Workflow Step1 1. Cell Seeding (96-well plate, 90 µL/well) Step2 2. Incubation (24h, 37°C, 5% CO2) Step1->Step2 Step3 3. Compound Treatment (Add 10 µL Pyrrolopyridine in DMSO) Step2->Step3 Step4 4. Exposure (48-72h Incubation) Step3->Step4 Step5 5. MTS Addition (20 µL/well MTS+PES) Step4->Step5 Step6 6. Color Development (1-4h Incubation) Step5->Step6 Step7 7. Absorbance Reading (Microplate Reader at 490nm) Step6->Step7

Step-by-step experimental workflow for the high-throughput MTS cell viability assay.

Data Analysis & Quantitative Presentation

To determine the anti-proliferative potency of the synthesized derivatives, calculate the percentage of cell viability for each well using the following equation:

% Viability = [(OD_test - OD_background) / (OD_vehicle - OD_background)] × 100

Plot the % Viability against the log-transformed compound concentrations. Utilize non-linear regression (four-parameter logistic curve) to interpolate the IC₅₀ (Half-maximal inhibitory concentration).

Table 1: Representative IC₅₀ Data Summary for Pyrrolopyridine Derivatives (Note: Quantitative data below represents a hypothetical structure-activity relationship (SAR) profile for a synthesized kinase inhibitor derived from the target scaffold).

Cell LineTissue OriginIncubation TimeCalculated IC₅₀ (µM)Max Growth Inhibition (%)
A549 Non-Small Cell Lung Carcinoma72h12.4 ± 1.295%
K562 Chronic Myelogenous Leukemia72h3.8 ± 0.598%
HCT116 Colorectal Carcinoma72h15.1 ± 2.085%
HEK293 Embryonic Kidney (Non-tumor control)72h> 50.0< 20%

Interpretation: The data clearly demonstrates a therapeutic window, showing potent cytotoxicity in leukemia and lung carcinoma lines while sparing non-tumorigenic HEK293 cells.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH - [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Welcome to the Application Science Support Center. This guide is designed for medicinal chemists and process scientists encountering low yields during the synthesis of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for medicinal chemists and process scientists encountering low yields during the synthesis of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (a functionalized 7-azaindole).

Because direct hydroxylation of the electron-deficient 7-azaindole core is synthetically unviable, the industry-standard approach utilizes a three-step sequence: N-oxidation, Polonovski-type rearrangement, and selective hydrolysis [1]. While theoretically straightforward, this route is plagued by chemoselectivity issues, over-oxidation, and competitive ester cleavage. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to restore your yields.

Core Synthetic Workflow

G SM Methyl 1H-pyrrolo[2,3-b] pyridine-4-carboxylate NOxide 7-Oxide Intermediate SM->NOxide m-CPBA, EtOAc 20-30 °C DiAc 1-Acetyl-6-acetoxy Intermediate NOxide->DiAc Ac2O, Reflux Polonovski Rearrangement Product Methyl 6-hydroxy-1H-pyrrolo [2,3-b]pyridine-4-carboxylate DiAc->Product K2CO3, MeOH Mild Hydrolysis

Fig 1: Three-step synthetic workflow for 6-hydroxy-7-azaindole via N-oxide rearrangement.

Troubleshooting FAQs & Mechanistic Insights

Q1: My N-oxidation step (m-CPBA) is stalling at 50% conversion, and pushing the reaction with heat degrades the starting material. How do I force completion?

The Causality: The pyridine nitrogen in a 7-azaindole system is significantly less nucleophilic than a standard pyridine due to the electron-withdrawing nature of the fused pyrrole ring and the C4-ester group. However, applying heat (>40 °C) causes the m-chloroperoxybenzoic acid (m-CPBA) to non-selectively attack the electron-rich C2-C3 double bond of the pyrrole ring, leading to ring cleavage and tar formation[2]. The Solution: Do not use heat. Instead, ensure your m-CPBA is titrated (often commercial m-CPBA degrades below its stated 70-77% purity). Run the reaction in ethyl acetate (EtOAc) at 20–30 °C for 12–18 hours using a strict 1.1–1.2 molar equivalent of active oxidant[2]. Self-Validation Checkpoint: Monitor by LC-MS. The desired 7-oxide will show a clear [M+16] mass shift. On TLC (using 10% MeOH in DCM), the N-oxide will appear as a highly polar spot (Rf ~0.1–0.2) compared to the starting material (Rf ~0.6).

Q2: During the acetic anhydride (Ac₂O) rearrangement, I am isolating a complex mixture instead of a single product. What is happening?

The Causality: The reaction of the 1H-pyrrolo[2,3-b]pyridine 7-oxide with acetic anhydride is a Polonovski-type rearrangement. The anhydride activates the N-oxide oxygen, forming an N-acetoxypyridinium intermediate. The acetate counterion then attacks the electrophilic C6 position, followed by rearomatization and loss of acetic acid[1]. However, under refluxing Ac₂O conditions, the unprotected pyrrole nitrogen (N1) is also rapidly acetylated. Your "complex mixture" is likely a mixture of the mono-acetoxy and the di-acetylated intermediate (1-acetyl-6-acetoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate)[1]. The Solution: Do not attempt to purify this intermediate mixture. Ensure the reaction is driven entirely to the di-acetylated state by maintaining reflux for 2-8 hours, then strip the excess Ac₂O in vacuo. Carry the crude di-acetate directly into the hydrolysis step.

Q3: My final deprotection step successfully removes the acetyl groups, but my yield of the target methyl ester is abysmal. LC-MS shows a highly polar byproduct. Why?

The Causality: This is the most common point of failure. The C6-acetoxy and N1-acetyl groups must be removed to yield the final 6-hydroxy compound[1]. If you use aqueous bases (NaOH, LiOH) or high temperatures, you will inadvertently hydrolyze the C4-methyl ester, yielding 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (the highly polar byproduct). The Solution: Switch from aqueous hydrolysis to mild, anhydrous methanolysis (transesterification). By using catalytic Potassium Carbonate (K₂CO₃) in anhydrous Methanol at room temperature, the labile acetyl groups are cleaved via transesterification, while the C4-methyl ester remains perfectly preserved because it is in equilibrium with the methanolic solvent.

SideReaction DiAc 1-Acetyl-6-acetoxy Intermediate Target Target: Methyl Ester (Preserved) DiAc->Target K2CO3 / MeOH (Mild, 25 °C) Byproduct Byproduct: Carboxylic Acid (Hydrolyzed) DiAc->Byproduct NaOH / H2O (Harsh, 60 °C)

Fig 2: Divergent deprotection pathways affecting C4-methyl ester preservation.

Optimization Data: Deprotection Conditions

The following table summarizes the quantitative impact of base and solvent selection on the final step's chemoselectivity, highlighting the necessity of anhydrous methanolysis.

Base / ReagentSolvent SystemTemp (°C)Time (h)Yield: Target Methyl Ester (%)Yield: Acid Byproduct (%)
NaOH (2.0 eq)THF / H₂O (1:1)602< 5%> 90%
K₂CO₃ (2.0 eq)MeOH / H₂O (3:1)60845%40%
K₂CO₃ (0.5 eq) Anhydrous MeOH 25 4 88% < 2%

Self-Validating Experimental Protocols

Step 1: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate 7-oxide
  • Preparation: Suspend Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (10.0 g, 52.6 mmol) in EtOAc (300 mL) in a 1L round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Portion-wise, add m-CPBA (85% active purity, 11.7 g, 57.8 mmol, 1.1 eq) at 20 °C. The suspension will slowly clarify, then precipitate the N-oxide as the reaction progresses[2].

  • Validation: After 12 hours, sample the slurry for LC-MS. Look for the disappearance of the SM [M+H]⁺ 191 and the appearance of the N-oxide [M+H]⁺ 207.

  • Workup: Quench the reaction with 10% aqueous Na₂S₂O₃ (100 mL) to destroy excess peroxide. Wash with saturated NaHCO₃ (2 x 100 mL) to remove m-chlorobenzoic acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the 7-oxide as a pale yellow solid.

Step 2: Polonovski Rearrangement to the Di-Acetylated Intermediate
  • Rearrangement: Suspend the crude 7-oxide (approx. 50 mmol) in Acetic Anhydride (Ac₂O, 50 mL).

  • Heating: Heat the mixture to reflux (approx. 140 °C) under a nitrogen atmosphere for 4 hours[1]. The mixture will become a dark, homogeneous solution.

  • Validation: LC-MS analysis of a micro-aliquot (quenched in MeOH) should show complete consumption of the N-oxide (mass 207) and the emergence of the di-acetylated mass [M+H]⁺ 291.

  • Isolation: Cool to room temperature. Concentrate the mixture in vacuo (rotary evaporator with a high-vacuum pump) to remove all volatile Ac₂O and acetic acid byproducts, leaving a viscous, dark oil. Do not purify further.

Step 3: Chemoselective Methanolysis to the Target Compound
  • Transesterification: Dissolve the crude di-acetylated oil from Step 2 in anhydrous Methanol (150 mL). Add K₂CO₃ (3.4 g, 25 mmol, 0.5 eq).

  • Reaction: Stir vigorously at 25 °C for 4 hours[1].

  • Validation: TLC (EtOAc/Hexane 1:1) will show the disappearance of the fast-moving di-acetate and the appearance of a highly fluorescent, slower-moving spot (the target 6-hydroxy compound). LC-MS will confirm the target mass [M+H]⁺ 207, with no [M+H]⁺ 193 (the hydrolyzed acid) present.

  • Workup & Crystallization: Neutralize the K₂CO₃ by adding glacial acetic acid (1.5 mL). Concentrate the methanol to roughly 30 mL. Add water (100 mL) dropwise while stirring to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to afford Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as an off-white powder.

References

  • Product Class 22: Azaindoles and Their Deriv
  • Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK)
  • US20090233956A1 - NOVEL PYRROLO(2,3-b)

Sources

Optimization

Preventing degradation of "Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" in solution

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This document is designed for researchers, medicinal chemists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable synthetic intermediate in solution. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and integrity of your compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is turning yellow or brown. What is the primary cause?

The discoloration is most likely due to the oxidation of the 6-hydroxy group on the pyridine ring. This phenolic moiety is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, elevated pH, and trace metal ions. The resulting products are often colored quinone-like species or polymeric materials.

Q2: What are the main chemical liabilities of this molecule in solution?

This molecule has two primary points of instability:

  • Oxidation: The 6-hydroxy (phenolic) group is prone to oxidation.

  • Hydrolysis: The methyl ester at the 4-position is susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding carboxylic acid.

Q3: What is the best general-purpose solvent for preparing a stock solution?

For short-term use, anhydrous, research-grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. For longer-term storage, it is critical to use solvents that have been deoxygenated. Protic solvents like methanol or ethanol can participate in transesterification or other reactions and should be used with caution, preferably fresh for immediate use.

Q4: How should I store the solid compound versus solutions?

  • Solid Compound: Store the solid material under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated (2-8°C).

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions as frozen aliquots at -20°C or -80°C in tightly sealed vials with minimal headspace, protected from light.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions based on the underlying chemical principles.

Problem 1: Rapid Discoloration and Appearance of Multiple Impurities
  • Observation: Upon dissolving the compound, the solution quickly turns from colorless to yellow or brown. HPLC analysis shows a decrease in the main peak area and the emergence of several, often broad, impurity peaks.

  • Underlying Cause: This is a classic sign of oxidative degradation. The phenolic hydroxyl group is readily oxidized, a process that is often autocatalytic and produces a cascade of byproducts. Polyphenolic compounds are known to be highly unstable in solutions with higher pH levels, which enhances their redox properties.[1]

  • Solutions & Preventative Measures:

    • Solvent Deoxygenation: Before use, sparge your chosen solvent (e.g., DMSO, acetonitrile) with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

    • pH Control: If working in an aqueous buffer system, maintain a slightly acidic pH (e.g., pH 4-6). The stability of phenolic compounds often decreases as the pH becomes neutral or alkaline.[1]

    • Use of Antioxidants: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the solution.

    • Protection from Light: Always handle the compound and its solutions in amber vials or by wrapping containers in aluminum foil to prevent photo-oxidation.[2][3]

Problem 2: A Single, More Polar Impurity Appears Over Time
  • Observation: HPLC analysis of a stored solution shows a new, distinct peak with a shorter retention time (on a reverse-phase column) than the parent compound. The mass of this new peak corresponds to the loss of a methyl group and the addition of a hydrogen (M-14).

  • Underlying Cause: This is indicative of the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is catalyzed by trace amounts of acid or base in your solvent or on your glassware. Acidic hydrolysis involves protonation of the carbonyl, making it more susceptible to nucleophilic attack by water.[4]

  • Solutions & Preventative Measures:

    • pH Neutrality: Ensure the pH of your solution is maintained as close to neutral as possible if you must use aqueous buffers, and avoid strongly acidic or basic conditions. A study on a pyrrole-containing ester derivative showed it was stable at pH 6.8 but degraded in acidic media.[5]

    • Aprotic Solvents: Whenever possible, use high-purity, anhydrous aprotic solvents like DMSO, DMF, or acetonitrile, as they do not directly participate in hydrolysis.

    • Temperature Control: Store solutions at low temperatures (-20°C or -80°C) to significantly slow the rate of hydrolysis. Phenolic compound degradation is known to increase with higher temperatures.[3][6]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and resolving solution stability issues.

G start Solution Instability Observed (e.g., Low Purity, Discoloration) check_color Is there a color change (yellow/brown)? start->check_color check_hplc What does HPLC-MS show? check_color->check_hplc No / Unsure oxidation_cause Likely Cause: Oxidation of 6-OH group check_color->oxidation_cause Yes check_hplc->oxidation_cause Complex pattern with color hydrolysis_cause Likely Cause: Ester Hydrolysis check_hplc->hydrolysis_cause Single, more polar peak (M-14) complex_cause Likely Cause: Multiple Pathways check_hplc->complex_cause Multiple/unidentified peaks oxidation_solutions Solutions: - Deoxygenate solvent - Protect from light - Maintain acidic pH - Add antioxidant oxidation_cause->oxidation_solutions hydrolysis_solutions Solutions: - Use anhydrous aprotic solvent - Avoid strong acid/base - Store at low temperature hydrolysis_cause->hydrolysis_solutions complex_solutions Solutions: - Prepare fresh solution - Perform forced degradation study - Re-evaluate all storage parameters complex_cause->complex_solutions

Caption: Troubleshooting workflow for solution instability.

In-Depth Technical Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol details the steps for preparing a stock solution with enhanced stability for short- to medium-term storage.

Materials:

  • Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

  • Anhydrous, inhibitor-free DMSO (e.g., from a sealed bottle)

  • Amber glass vials with PTFE-lined screw caps

  • Argon or nitrogen gas supply with a sterile filter

  • Analytical balance, volumetric flasks, pipettes

Procedure:

  • Pre-treatment: Place the required number of amber vials and caps in an oven at 120°C for at least 2 hours to ensure they are dry. Allow to cool to room temperature in a desiccator.

  • Weighing: Accurately weigh the required amount of the solid compound directly into a pre-treated amber vial under a gentle stream of inert gas if possible.

  • Solvent Preparation: Using a cannula or a long needle, bubble argon or nitrogen gas gently through the stock DMSO for 20-30 minutes to remove dissolved oxygen.

  • Dissolution: Add the deoxygenated DMSO to the vial containing the solid to achieve the target concentration (e.g., 10 mM). Cap the vial tightly.

  • Mixing: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.

  • Aliquoting & Storage: If desired, aliquot the stock solution into smaller, single-use volumes in pre-treated amber vials. Fill the headspace of each vial with inert gas before sealing.

  • Storage: Immediately place the aliquots in a freezer at -20°C or, for longer-term storage, at -80°C. Protect from light at all times.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the specificity of your analytical method.[7][8] This helps in understanding the intrinsic stability of the molecule.[9]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid compound at 105°C for 48 hours; Solution in DMSO at 60°C for 48 hours.

  • Photolytic: Solution exposed to a light source providing combined visible and UV output as per ICH Q1B guidelines.[10]

General Procedure:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • For each stress condition, mix the compound solution with the stressor in a 1:1 ratio.

  • Incubate for the specified time. For acid/base hydrolysis, neutralize the sample before analysis.

  • Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/MS) alongside a non-stressed control sample.

  • Aim for 10-20% degradation of the parent compound for optimal results.[11]

The Chemistry of Degradation

Understanding the key degradation mechanisms is crucial for prevention.

Key Degradation Pathways

Caption: Primary degradation pathways of the target compound.

  • Oxidation of the Phenolic Group: The 6-hydroxy group makes the aromatic system electron-rich and susceptible to oxidation. This process can be initiated by light, heat, or metal catalysts and involves single-electron transfer mechanisms, often leading to radical species that can polymerize or form quinone-like structures, resulting in discoloration.

  • Hydrolysis of the Ester: The methyl ester at the 4-position is an electrophilic center. Under basic conditions, it undergoes saponification via nucleophilic attack by a hydroxide ion. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by water. Both pathways result in the formation of the corresponding carboxylic acid and methanol.

Data Summary Tables

Table 1: Recommended Solvents and Storage Conditions
ParameterRecommendationRationale
Primary Solvent Anhydrous, inhibitor-free DMSOHigh dissolving power, aprotic (prevents hydrolysis).
Aqueous Buffer pH 4-6 (e.g., Acetate or Citrate)Minimizes both base-catalyzed oxidation and acid/base ester hydrolysis.
Solvent Prep Deoxygenate with Ar or N₂Removes dissolved oxygen, a key driver of oxidation.
Container Amber glass vials (Type 1 borosilicate)Protects from light and minimizes leaching of ions.
Short-Term Storage 2-8°C, protected from lightSlows reaction rates for daily use.
Long-Term Storage -80°C as aliquots, inert headspaceDrastically reduces degradation kinetics for archival purposes.
Table 2: Summary of Forced Degradation Analysis
Stress ConditionExpected Primary Degradant(s)Analytical Observation (Reverse-Phase HPLC)
Acidic (0.1 M HCl) Carboxylic acid (from hydrolysis)Shorter retention time peak (more polar)
Alkaline (0.1 M NaOH) Carboxylic acid, Oxidized productsShorter retention time peak, potential color, and multiple new peaks
Oxidative (3% H₂O₂) Quinone-like species, ring-opened productsMultiple new peaks, often with poor peak shape; loss of mass balance
Thermal (Heat) Accelerated hydrolysis and oxidationCombination of hydrolysis and oxidation profiles
Photolytic (Light) Oxidized and rearranged productsComplex chromatogram with many new peaks

By implementing these guidelines, researchers can significantly improve the stability of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in solution, ensuring the reliability and reproducibility of their experimental results.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2014). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. [Link]

  • Nishioka, T., et al. (2017). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Journal of Agricultural and Food Chemistry. [Link]

  • Van de Velde, M., et al. (2022). High-Temperature Hydrothermal Extraction of Phenolic Compounds from Brewer's Spent Grain and Malt Dust Biomass Using Natural Deep Eutectic Solvents. Molecules. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation: A Roadmap for Implementation. Pharmaceutical Technology. [Link]

  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology. [Link]

  • ICH. (1996). Guidance for Industry, Q1B "Photostability Testing of New Drug Substances and Product". [Link]

  • Maróstica Jr., M. R., et al. (2010). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. The Open Chemical Engineering Journal. [Link]

  • Skroza, D., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods. [Link]

  • Pharmaceutical Outsourcing. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Teasdale, A., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Zhelyazkova, V., et al. (2017). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Journal of Chemical Technology and Metallurgy. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold for drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold for drug development. The synthesis of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically proceeds via the selective N-oxidation of the pyridine nitrogen, followed by a Polonovski-type rearrangement using an anhydride, and subsequent hydrolysis [1].

While this route is mechanistically elegant, the presence of multiple reactive sites—the nucleophilic pyrrole nitrogen, the electrophilic C4-ester, and the rearranging N-oxide—often leads to a complex byproduct profile. This guide deconstructs the causality behind these byproducts and provides self-validating protocols to ensure synthetic fidelity.

Reaction Pathway and Byproduct Divergence

Reaction workflow and byproduct divergence in the synthesis of the 6-hydroxy-7-azaindole target.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major peak with a mass +42 Da higher than the expected target. What is this byproduct, and how do I prevent it? Analysis & Causality: The +42 Da mass shift is the classic signature of the 1-acetyl-6-hydroxy byproduct. During the Polonovski rearrangement, acetic anhydride ( Ac2​O ) not only reacts with the pyridine N-oxide to facilitate the [3,3]-sigmatropic rearrangement at the C6 position, but the excess anhydride also acetylates the acidic pyrrole nitrogen (N1) [2]. This forms a di-acetylated intermediate. If your subsequent hydrolysis step is too mild, the highly reactive C6-heteroaryl acetate cleaves, but the N1-acetyl amide remains intact. Resolution: To achieve complete deprotection without compromising the methyl ester, swap the standard K2​CO3​ /MeOH hydrolysis for a nucleophilic amine base. Stirring the crude di-acetate in a solution of 10% piperidine in DMF selectively cleaves both the O-acetyl and N-acetyl groups via aminolysis, leaving the C4 methyl ester untouched.

Q2: The final product is highly polar, streaks on normal-phase TLC, and the 1 H-NMR is missing the singlet at ~3.9 ppm. What went wrong? Analysis & Causality: You have synthesized the 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid byproduct. The missing singlet at ~3.9 ppm indicates the loss of the C4 methyl ester. This occurs during the base-catalyzed hydrolysis of the di-acetate intermediate. If the methanol used contains residual water, or if the reaction is heated excessively with potassium carbonate, the hydroxide ions generated will irreversibly hydrolyze the methyl ester to the carboxylate. Resolution: Ensure your methanol is strictly anhydrous. Alternatively, perform the deacetylation using a catalytic amount of sodium methoxide (NaOMe) in anhydrous methanol at 0 °C. This transesterification mechanism rapidly removes the acetyl groups while completely suppressing ester hydrolysis.

Q3: My reaction stalled, and I am recovering a highly polar compound that matches the mass of the target molecule. However, the NMR doesn't match. Why did the rearrangement fail? Analysis & Causality: You have isolated the unreacted N-oxide . It is critical to note that the N-oxide and the 6-hydroxy target are isobaric (both are +16 Da relative to the starting material). The Polonovski rearrangement of 7-azaindole N-oxides requires significant thermal energy to overcome the activation barrier for N-O bond cleavage [3]. If the reaction is run below reflux temperatures (e.g., <130 °C in neat Ac2​O ), the N-acetoxy intermediate forms but fails to rearrange, reverting to the N-oxide during aqueous workup. Resolution: Ensure the reaction is heated to a vigorous reflux (130–140 °C). If the substrate is electronically deactivated, consider switching from acetic anhydride to trifluoroacetic anhydride (TFAA) in dichloromethane at 0 °C to room temperature. The high electrophilicity of the trifluoromethyl group drastically lowers the activation energy for the rearrangement.

Data Presentation: Byproduct Identification Matrix

To rapidly diagnose your reaction outcomes, compare your analytical data against this standardized matrix.

CompoundMass Shift (vs Target)Key NMR Indicators ( 1 H, DMSO- d6​ )Causality / Origin
Target Molecule 0 Da Singlet ~3.9 ppm (OMe), Broad singlet ~11.5 ppm (NH), C6-OH present.Successful rearrangement and controlled hydrolysis.
Byproduct 1 (N-Acetyl)+42 DaSinglet ~2.6 ppm (N-Ac), Singlet ~3.9 ppm (OMe).Incomplete deacetylation during the hydrolysis step.
Byproduct 2 (Carboxylic Acid)-14 DaAbsence of ~3.9 ppm singlet, Broad signal ~13 ppm (COOH).Base-catalyzed ester hydrolysis due to water/heat.
Byproduct 3 (N-Oxide)0 Da (Isobaric)Downfield shift of pyridine protons, absence of C6-OH signal.Failed thermal rearrangement of the N-oxide intermediate.
Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate mandatory analytical checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Protocol A: Synthesis of the 7-N-Oxide Intermediate
  • Initiation: Dissolve Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M) and cool to 0 °C under nitrogen.

  • Oxidation: Add m-CPBA (77% purity, 1.2 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The starting material must be completely consumed. The chromatogram should show a new, highly polar peak with a mass of [M+H] +

    • 16 Da. If SM remains, add an additional 0.2 eq of m-CPBA.
  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ to destroy excess oxidant. Wash the organic layer with saturated aqueous NaHCO3​ (3x) to remove m-chlorobenzoic acid. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the N-oxide.

Protocol B: Polonovski Rearrangement and Controlled Hydrolysis
  • Rearrangement: Suspend the crude N-oxide in neat acetic anhydride ( Ac2​O , 10 eq). Heat the mixture to a vigorous reflux (130 °C) for 6 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The N-oxide mass must be absent, replaced by the di-acetate intermediate ([M+H] +

    • 84 Da relative to the original starting material).
  • Concentration: Cool the reaction to room temperature and remove excess Ac2​O under reduced pressure (co-evaporate with toluene to assist removal).

  • Hydrolysis: Dissolve the crude di-acetate in strictly anhydrous methanol (0.1 M). Cool to 0 °C and add a 0.5 M solution of NaOMe in methanol (0.2 eq). Stir for 2 hours at 0 °C.

  • Validation Checkpoint: Analyze via LC-MS. The target mass ([M+H] + 193.1) should be the base peak. The absence of a +42 Da peak confirms complete N-deacetylation. The presence of a -14 Da peak indicates moisture contamination.

  • Isolation: Neutralize the reaction by adding Amberlyst-15 (H + form) resin until the pH is ~7. Filter the resin and concentrate the filtrate. Purify via reverse-phase chromatography if necessary.

References
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine), ResearchGate. Available at:[Link]

  • Product Class 22: Azaindoles and Their Derivatives, Thieme Connect. Available at:[Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives, MDPI. Available at:[Link]

Optimization

Technical Support Center: Scaling the Synthesis of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of Methyl 6-hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This 7-azaindole derivative is a crucial building block in medicinal chemistry, forming the core of various kinase inhibitors and other therapeutic agents.[1][2][3] Scaling its synthesis from the gram to the kilogram scale introduces challenges related to reaction control, impurity management, and product isolation. This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address common issues encountered in the field.

Section 1: Overview of a Common Synthetic Route

A prevalent strategy for constructing the 7-azaindole scaffold involves the cyclization of functionalized aminopyridines. The following scheme represents a common and logical pathway for the target molecule, which will serve as the basis for our troubleshooting discussion. The key transformation is an intramolecular condensation to form the pyrrole ring.

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Condensation cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Reduction & Diazotization A 2-amino-4-methylpyridine B 2-amino-4-methyl-5-nitropyridine A->B HNO₃ / H₂SO₄ C Methyl 3-(2-amino-5-nitropyridin-4-yl)-2-oxopropanoate B->C 1. NaH 2. Diethyl oxalate D Methyl 6-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate C->D Fe / Acetic Acid or H₂, Pd/C E Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate D->E Fe / NH₄Cl F Target Molecule: Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate E->F 1. NaNO₂ / H₂SO₄ 2. H₂O, Δ

Caption: General synthetic pathway for the target molecule.

Section 2: Troubleshooting Guides & FAQs for Scale-Up

This section addresses specific issues that may arise during the synthesis, focusing on the critical reductive cyclization step (Step 3) and subsequent transformations.

Category A: Reaction Control & Safety

Question: My reductive cyclization (Step 3) using iron in acetic acid is sluggish and gives incomplete conversion at a 10 L scale, whereas it worked perfectly at 100 mL. What's happening?

Answer: This is a classic scale-up issue related to mass and heat transfer.

  • Causality: On a small scale, mixing is efficient, and the exothermic heat from the reaction dissipates quickly. On a larger scale, inefficient stirring can create "dead spots" where the solid iron powder does not make sufficient contact with the substrate. The electron-deficient nature of the pyridine ring can make this cyclization less facile than standard indole syntheses.[4] Furthermore, poor heat dissipation can lead to localized temperature spikes, potentially causing side reactions, while cooler zones in the reactor will slow the reaction rate.

  • Troubleshooting & Optimization:

    • Agitation Efficiency: Ensure your reactor's impeller design (e.g., pitched-blade turbine, anchor) is suitable for solid-liquid slurries. Increase the agitation rate to ensure the iron powder remains suspended.

    • Reagent Quality & Activation: Use finely powdered iron (e.g., 325 mesh) to maximize surface area. Pre-activating the iron with dilute HCl to remove surface oxides can sometimes improve reactivity, but this should be carefully tested and controlled.

    • Controlled Heating: Use a jacketed reactor with precise temperature control. A slow, controlled ramp-up to the target temperature (e.g., 80-90 °C) is often more effective than rapid heating.

    • Alternative Reduction: For better homogeneity, consider catalytic hydrogenation (H₂, Pd/C). While this requires specialized pressure-rated equipment, it often provides cleaner conversions and avoids a heavy metal-laden waste stream.

Question: During the diazotization of the 6-amino intermediate (Step 4), I'm observing gas evolution that is difficult to control, and my yields are inconsistent. How can I improve safety and reproducibility?

Answer: Diazotization is notoriously hazardous and requires strict control, especially at scale. The diazonium salt intermediate can be explosive if isolated.

  • Causality: The reaction of sodium nitrite with the amine in strong acid is highly exothermic and produces nitrogen gas. Poor temperature control can lead to a runaway reaction. Inconsistent yields often stem from the instability of the diazonium intermediate, which can decompose via side reactions if not immediately consumed in the subsequent hydrolysis step.

  • Troubleshooting & Optimization:

    • Temperature is Critical: Maintain the reaction temperature strictly between 0 and 5 °C during the sodium nitrite addition. Use a highly efficient cooling system.

    • Slow, Sub-surface Addition: Add the aqueous sodium nitrite solution slowly below the surface of the reaction mixture to ensure immediate reaction and prevent localized high concentrations and NOx gas buildup in the headspace.

    • Monitor for Excess Nitrite: Use potassium iodide-starch paper to test for the presence of excess nitrous acid. A slight excess is needed to ensure full conversion, but a large excess can lead to unwanted side reactions.

    • "One-Pot" Approach: Do not attempt to isolate the diazonium salt. Once the diazotization is complete (as indicated by KI-starch paper), proceed directly to the hydrolysis step by slowly warming the reaction mixture or adding it to hot water.

Category B: Side Reactions & Impurity Profile

Question: My final product is contaminated with a chlorinated impurity that is difficult to remove. Where is this coming from?

Answer: Chlorinated impurities often arise if hydrochloric acid is used in any step after the formation of the electron-rich hydroxy-azaindole ring.

  • Causality: The 6-hydroxy-7-azaindole system is activated towards electrophilic aromatic substitution. If HCl is used for pH adjustment during workup, trace oxidants can generate electrophilic chlorine species (Cl⁺), leading to chlorination at the C-5 or C-7 positions.

  • Troubleshooting & Optimization:

    • Avoid Chloride Sources: Use sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) for all acidification and pH adjustment steps, especially during the diazotization and final workup.

    • Inert Atmosphere: Blanketing the reaction with an inert gas like nitrogen can help minimize oxidative side reactions that may contribute to the formation of electrophilic species.

Troubleshooting_Flowchart Start Low Yield or High Impurities in Final Product Impurity_Profile Characterize Impurities (LC-MS, NMR) Start->Impurity_Profile Check_Step3 Analyze Cyclization Step (3) Incomplete_Conversion Issue: Inefficient Mass/Heat Transfer Solution: - Increase Agitation - Use Finer Reagent Powder - Improve Temperature Control Check_Step3->Incomplete_Conversion Incomplete Conversion Check_Step4 Analyze Diazotization Step (4) Poor_Yield Issue: Diazonium Salt Decomposition Solution: - Strict Temp Control (0-5 °C) - Slow, Sub-surface Addition - Immediate Hydrolysis Check_Step4->Poor_Yield Low Yield Impurity_Profile->Check_Step3 Starting Material Present Impurity_Profile->Check_Step4 Amino Intermediate Present Chlorination Issue: Unwanted Chlorination Solution: - Use H₂SO₄ instead of HCl - Maintain Inert Atmosphere Impurity_Profile->Chlorination Chlorinated Impurity Detected

Caption: Troubleshooting flowchart for yield and purity issues.
Category C: Workup & Product Isolation

Question: The final product has poor solubility and tends to precipitate with impurities during the aqueous workup. How can I achieve effective purification at scale?

Answer: The phenolic hydroxyl group and the pyrrole N-H give the molecule amphiprotic character, leading to complex solubility behavior.

  • Causality: At neutral pH, the molecule can have low solubility in both water and common non-polar organic solvents. During extraction, it can get trapped at the aqueous-organic interface. Crashing out of solution upon pH adjustment can trap impurities.

  • Troubleshooting & Optimization:

    • pH-Modulated Extraction: Exploit the molecule's acidic and basic sites. First, perform an extraction with an organic solvent (e.g., ethyl acetate) at acidic pH (~2-3) to remove non-polar, non-basic impurities. Then, adjust the aqueous layer to a basic pH (~9-10) with a non-nucleophilic base (e.g., sodium carbonate) to deprotonate the phenol, making it water-soluble and allowing for the extraction of basic impurities. Finally, carefully re-acidify the aqueous layer to the isoelectric point (typically pH ~5-6) to precipitate the product.

    • Trituration/Reslurry: Instead of traditional recrystallization, which can be difficult, perform a slurry of the crude solid in a carefully chosen solvent. A solvent in which the product is poorly soluble but the impurities are soluble (e.g., methyl tert-butyl ether (MTBE) or a heptane/ethyl acetate mixture) can be very effective for purification at scale.

    • Optimized Crystallization: See the data table below for solvent suggestions. A mixed-solvent system, such as DMF/water or DMSO/isopropanol, where the product is dissolved in a polar aprotic solvent and then precipitated by the addition of an anti-solvent, is often the most effective method.

Solvent SystemObservationRecommendation for Scale-Up
Methanol / WaterGood crystal formation, but solubility in pure methanol is high, potentially lowering recovery.Good for final polishing step. Cool slowly to maximize crystal growth and yield.
DMF / WaterHigh loading capacity in DMF, controlled precipitation with water.Excellent for large-scale crystallization. Ensure slow addition of water to avoid oiling out.
Ethyl AcetateModerate solubility when hot, low when cold.Suitable for smaller batches. Risk of oiling out if cooled too quickly.
AcetonitrileHigh solubility.Generally not recommended for crystallization unless a good anti-solvent is used.

Section 3: Detailed Experimental Protocol (Reductive Cyclization)

This protocol is a representative example for Step 3 at a 1 L scale. Warning: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer (pitched-blade impeller), a temperature probe, a condenser, and a nitrogen inlet.

  • Charging Reagents: To the reactor, charge Methyl 3-(2-amino-5-nitropyridin-4-yl)-2-oxopropanoate (1.0 mol, 253 g) and glacial acetic acid (1.2 L).

  • Inerting: Start agitation (250-300 RPM) to form a slurry and begin purging the headspace with nitrogen.

  • Heating: Heat the reactor jacket to 40 °C.

  • Reagent Addition: Once the internal temperature reaches 35-40 °C, begin adding fine iron powder (4.0 mol, 224 g) in 5-6 portions over 30-45 minutes.

    • Process Insight: An exotherm will be observed after each addition. Monitor the internal temperature closely and pause addition if the temperature rises more than 10-15 °C above the jacket temperature. The reaction is often self-sustaining after the initial additions.

  • Reaction: After the final addition, raise the jacket temperature to 85 °C and hold for 2-4 hours.

  • In-Process Check (IPC): Take a small aliquot of the reaction mixture, dilute it with methanol, filter off the iron salts, and analyze by HPLC or TLC to confirm the disappearance of the starting material.

    • TLC System: 50% Ethyl Acetate / Hexane.

    • Expected Result: Starting material (Rf ~0.4), Product (Rf ~0.6, fluorescent).

  • Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the entire batch through a pad of celite to remove iron salts, washing the cake with additional acetic acid or methanol.

  • Workup: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. The resulting crude residue of Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can then be taken directly into the next step or purified further.

Section 4: References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Scaffold Selection: Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate vs. Traditional Pyrrolopyridine Inhibitors

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a highly privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors. While first-generation ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a highly privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors. While first-generation targeted therapies (such as the BRAF inhibitor Vemurafenib) successfully utilized simple, unsubstituted azaindole fragments to anchor into the kinase hinge region, the demand for higher selectivity and the emergence of gatekeeper mutations have driven the evolution of more complex building blocks.

This guide provides an objective, data-driven comparison between traditional pyrrolopyridine fragments and the advanced, pre-functionalized scaffold Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate . By analyzing hinge-binding dynamics, synthetic tractability, and experimental validation protocols, we outline why this specific functionalized intermediate is becoming a preferred starting point for next-generation targeted therapeutics.

Mechanistic Comparison: Hinge-Binding Dynamics

The efficacy of any pyrrolopyridine-based inhibitor fundamentally relies on its ability to mimic the adenine ring of ATP. The binding modes can be distinctly categorized based on the substitution pattern of the scaffold .

Traditional Pyrrolopyridines (Unsubstituted Core)

Standard 7-azaindole fragments bind to the kinase hinge region via a "normal" binding mode. The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the GK+1 residue (the amino acid adjacent to the gatekeeper), while the N7 lone pair acts as a hydrogen bond acceptor to the backbone amide NH of the same residue. While effective, this bidentate interaction often lacks the necessary vectoring to achieve high kinase selectivity.

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

This advanced scaffold introduces two critical modifications that fundamentally alter its binding thermodynamics and synthetic utility:

  • The 6-Hydroxyl Group (Electronic & Spatial Modulator): The 6-OH group donates electron density into the pyridine ring via resonance, increasing the basicity and hydrogen-bond acceptor strength of the N7 atom. Furthermore, in kinases with specific structural topologies (e.g., JAK2, PI3K), the presence of the 6-OH can induce a "flipped" binding mode. In this orientation, the 6-OH forms a direct interaction with the GK+3 residue, a critical interaction for overcoming resistance mutations .

  • The 4-Methyl Carboxylate (Solvent Channel Vector): Position 4 of the pyrrolopyridine ring typically points directly out of the ATP pocket towards the solvent-exposed channel. The methyl carboxylate provides a highly tractable synthetic handle. It can be readily hydrolyzed and subjected to amide coupling, allowing medicinal chemists to append solubilizing groups or bulky moieties that interact with the ribose pocket without disrupting the core hinge-binding network .

ScaffoldBinding cluster_0 Conserved 7-Azaindole Core cluster_1 Functionalized Substituents (Methyl 6-hydroxy-...-4-carboxylate) Kinase Kinase ATP Pocket (Hinge Region) N1 N1-H (H-Bond Donor) Kinase->N1 Binds GK+1 Backbone C=O N7 N7 (H-Bond Acceptor) Kinase->N7 Binds GK+1 Backbone NH OH6 6-OH Group (Electronic Modulator & GK+3 Binder) Kinase->OH6 Flipped Mode: Binds GK+3 C4 4-Carboxylate (Solvent Channel Vector) Kinase->C4 Projects out of pocket (No steric clash) N7->OH6 Resonance e- donation strengthens N7 acceptor

Diagram 1: Mechanistic binding logic of the functionalized 6-hydroxy-4-carboxylate scaffold.

Comparative Performance Data

To objectively evaluate the utility of these scaffolds, we must look at the physicochemical properties and the typical performance of the final inhibitors derived from them. The pre-installation of the 6-OH and 4-carboxylate significantly accelerates the Hit-to-Lead (H2L) phase of drug discovery .

Scaffold TypeStructural ExampleHinge Binding ModeSynthetic TractabilityTPSA (Ų)Typical IC₅₀ Range (Derived Inhibitors)
Unsubstituted Fragment 1H-pyrrolo[2,3-b]pyridineNormal (GK+1)Low (Requires harsh C-H activation)28.710 μM – 1 mM (Fragment level)
5-Substituted Core Vemurafenib coreNormal (GK+1)Moderate (Halogenation at C5)~45.010 nM – 500 nM
6-OH, 4-COOMe Core Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylateNormal & Flipped (GK+1, GK+3)High (Direct ester hydrolysis/amidation)75.20.5 nM – 50 nM

Note: Topological Polar Surface Area (TPSA) of 75.2 Ų for the 6-OH-4-COOMe scaffold provides an excellent balance, keeping the final elaborated drug within the Lipinski optimal range (< 140 Ų) for cellular permeability.

Experimental Methodologies: Validating Inhibitor Performance

To prove the superior binding kinetics of inhibitors derived from the Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate scaffold, rigorous, self-validating experimental workflows must be employed. We utilize Time-Resolved FRET (TR-FRET) for biochemical affinity and the Cellular Thermal Shift Assay (CETSA) for intracellular target engagement.

Protocol 1: Biochemical Affinity via TR-FRET

Causality for Selection: Highly conjugated heterocycles like functionalized pyrrolopyridines often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. TR-FRET introduces a time delay between excitation and emission measurement, allowing short-lived background auto-fluorescence to decay, thereby isolating the true binding signal.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the target kinase (e.g., JAK2 or PI3K) and the fluorescently labeled ATP-competitive tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of the pyrrolopyridine inhibitor in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise volumetric control.

  • Complex Formation: Add 5 μL of the kinase/tracer mixture to the assay plate.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite the sample at 340 nm and measure emission at both 615 nm (donor) and 665 nm (acceptor).

  • Self-Validation System (Z'-Factor): Run Staurosporine (a known pan-kinase inhibitor) as a positive control and DMSO as a negative control. Calculate the Z'-factor. The assay is only considered valid if Z' > 0.6, confirming that the signal window is wide enough to distinguish true binding from assay noise.

TRFRET_Workflow S1 1. Complex Formation Kinase + Fluor-Tracer S2 2. Compound Addition Add Pyrrolopyridine S1->S2 S3 3. Equilibration Incubate 60 min S2->S3 S4 4. Excitation Laser at 340 nm S3->S4 S5 5. Signal Detection Ratio 665/615 nm S4->S5

Diagram 2: Step-by-step TR-FRET biochemical assay workflow for evaluating inhibitor affinity.

Protocol 2: Intracellular Target Engagement via CETSA

Causality for Selection: Biochemical affinity (TR-FRET) does not guarantee that the compound can cross the cell membrane or compete with high intracellular ATP concentrations (~1-5 mM). CETSA relies on the principle of ligand-induced thermal stabilization to prove that the inhibitor engages the target inside a living cell.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., HCT116) in 6-well plates. Treat with the synthesized pyrrolopyridine inhibitor (at 5x its biochemical IC₅₀) or DMSO (vehicle control) for 2 hours.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the intact cell suspension equally into 8 PCR tubes.

  • Thermal Challenge: Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Analyze the soluble protein fraction (supernatant) via Western Blotting using an antibody specific to the target kinase.

  • Self-Validation System: The system validates itself via the DMSO control curve and a loading control. A positive target engagement is confirmed only if the compound-treated sample shows a shift in the aggregation temperature ( Δ Tₘ) > 2°C compared to DMSO, while a non-targeted housekeeping protein (e.g., GAPDH) shows no thermal shift.

Conclusion

The transition from simple 7-azaindole fragments to the Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate scaffold represents a strategic evolution in rational drug design. By pre-installing an electronic modulator (6-OH) that strengthens hinge binding and a synthetic vector (4-carboxylate) that allows for rapid solvent-channel exploration, researchers can bypass the synthetically challenging early stages of scaffold functionalization. When validated through robust, self-controlled assays like TR-FRET and CETSA, inhibitors derived from this advanced building block consistently demonstrate superior potency, selectivity, and cellular efficacy compared to their first-generation counterparts.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Available at:[Link]

  • Zheng, M., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 853-858. Available at:[Link]

  • Smith, J. R., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Pharmaceuticals (Basel), 17(8), 987. Available at:[Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12253-12272. Available at:[Link]

Comparative

Comparative Analysis: Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate vs. Staurosporine in Kinase Inhibition and Cellular Activity

A Guide for Researchers in Drug Discovery and Chemical Biology Introduction: The Quest for Kinase Inhibitor Specificity In the landscape of cell signaling research and oncology drug development, protein kinases remain a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Chemical Biology

Introduction: The Quest for Kinase Inhibitor Specificity

In the landscape of cell signaling research and oncology drug development, protein kinases remain a paramount target class. Staurosporine, an indolocarbazole alkaloid first isolated from Streptomyces staurosporeus, is a seminal figure in this field.[1][2] It is renowned for its extraordinary potency and ability to inhibit a vast array of protein kinases by competing with ATP at the enzyme's active site.[3][4][5] However, this broad-spectrum activity, while making it an invaluable research tool for inducing apoptosis and studying general kinase inhibition, renders it unsuitable for clinical applications due to a lack of specificity and a high potential for off-target effects.[2][4]

This guide focuses on a comparative framework for evaluating novel kinase inhibitors against the benchmark of staurosporine. We will use Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate , our Compound of Interest (COI), as a representative of the promising 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. This scaffold is the foundation for several targeted inhibitors, demonstrating its potential to yield compounds with greater selectivity.[6][7][8][9]

This document provides researchers with the rationale, experimental workflows, and data interpretation frameworks necessary to objectively compare the biochemical and cellular activities of a selective inhibitor candidate like our COI against the non-selective, potent activity of staurosporine.

Section 1: Biochemical Potency and Selectivity - The Kinase Inhibition Profile

Expert Rationale: The first critical step in characterizing any potential kinase inhibitor is to determine its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (which kinases it inhibits). Staurosporine is known to inhibit over 80% of the human kinome with high affinity.[10] A successful novel inhibitor should demonstrate high potency against its intended target while exhibiting minimal activity against a panel of off-target kinases. This "selectivity window" is a key predictor of a compound's potential therapeutic index.

We will assess this by determining the half-maximal inhibitory concentration (IC50) against a panel of kinases. A radiometric assay using ³²P-labeled ATP is a classic, robust method, but non-radioactive, luminescence-based assays are now more common for their safety and high-throughput capabilities.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a generic, luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition).

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution appropriate for the specific kinase being tested.

    • Prepare a solution of the purified kinase enzyme and its specific substrate peptide in the kinase buffer.

    • Create serial dilutions of the COI and staurosporine (positive control) in DMSO, then dilute further in kinase buffer. A typical starting concentration range is 100 µM down to 1 pM.

    • Prepare an ATP solution in kinase buffer at a concentration near the Km for the specific kinase.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the compound dilutions (COI or staurosporine) to the appropriate wells.

    • Include "no inhibitor" wells (DMSO vehicle only) as a negative control (100% kinase activity).

    • Include "no enzyme" wells as a positive control (0% kinase activity).

  • Kinase Reaction:

    • Add 10 µL of the 2X kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% of total ATP consumed).

  • Detection:

    • Add 20 µL of a commercial ATP detection reagent (e.g., a luciferin/luciferase-based reagent) to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature in the dark.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the controls: (Signal of well - 0% activity control) / (100% activity control - 0% activity control).

    • Plot the normalized percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each kinase.

Workflow for Kinase Inhibition Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis P1 Serially Dilute COI & Staurosporine A1 Add Compounds to 384-well Plate P1->A1 P2 Prepare Kinase, Substrate, & ATP A2 Add Kinase/Substrate Mix P2->A2 A3 Initiate with ATP Incubate @ 30°C A2->A3 D1 Add ATP Detection Reagent (Luminescence) A3->D1 D2 Read Luminescence D1->D2 D3 Normalize Data & Calculate IC50 Values D2->D3

Caption: Workflow for in vitro kinase inhibition assay.

Comparative Data: Potency and Selectivity

The table below presents hypothetical data from such a screen, comparing our COI to staurosporine across a small, representative kinase panel.

Kinase TargetStaurosporine IC50 (nM)COI IC50 (nM)Selectivity Fold (Staurosporine/COI)
Target Kinase X 65 1.2
Off-Target: PKA15>10,000>667
Off-Target: PKCα2>10,000>5,000
Off-Target: VEGFR2201,50075
Off-Target: c-Src68,000>1,333

Interpretation: This hypothetical data illustrates the desired profile of a novel inhibitor. While staurosporine potently inhibits all kinases tested, the COI is highly potent against its intended "Target Kinase X" and significantly less active—or inactive—against the off-target kinases. This high degree of selectivity is a critical advantage.

Section 2: Cellular Activity - Viability and Apoptosis Induction

Expert Rationale: A compound's biochemical potency must translate to activity in a cellular context. We need to assess its ability to inhibit cell growth (cytostatic effect) or kill cells (cytotoxic effect). Staurosporine is a potent inducer of apoptosis in numerous cell lines, a direct consequence of its widespread kinase inhibition disrupting multiple survival pathways.[4][11] We will compare the cytotoxic effects of our COI and staurosporine and then specifically investigate the mechanism of cell death.

Cell Viability Assessment

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[12][13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][14]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the COI and staurosporine for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[15]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Reading: Mix gently and read the absorbance at a wavelength of 570 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assessment

To specifically measure apoptosis, we can use an assay that quantifies the activity of caspases, which are key executioner enzymes in the apoptotic cascade.[11] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the activity of caspase-3 and caspase-7.[17][18]

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Plating and Treatment: Plate and treat cells in a white-walled 96-well plate as described for the MTT assay. A shorter incubation time (e.g., 24 hours) is often sufficient to observe apoptosis.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. This single reagent both lyses the cells and contains the proluminescent substrate.[18]

  • Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours in the dark.

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of caspase-3/7 activity.[17]

Comparative Cellular Data
Cell LineCompoundGI50 (MTT Assay, nM)Max Caspase 3/7 Activation (Fold Change vs. Control)
Cancer Line A (Target Kinase X Dependent)Staurosporine1015.2
COI 12 12.5
Cancer Line B (Target Kinase X Independent)Staurosporine1514.8
COI >5,0001.3

Interpretation: In Cancer Line A, whose survival is dependent on "Target Kinase X," both compounds show potent growth inhibition and induce apoptosis. This validates that the COI's biochemical activity translates to the desired cellular effect. In Cancer Line B, which does not depend on this kinase, the COI is inactive, while staurosporine remains potently cytotoxic. This cellular selectivity is a crucial finding, suggesting the COI will have fewer effects on healthy, non-target tissues.

Section 3: Mechanism of Action - A Hypothetical Signaling Pathway

Expert Rationale: To confirm that the COI's cellular effects are indeed caused by the inhibition of its intended target, we must look at downstream signaling events. If the COI inhibits "Target Kinase X," then the phosphorylation of a known substrate of that kinase (Substrate Y) should decrease in a dose-dependent manner. Staurosporine, by contrast, would likely affect the phosphorylation of numerous proteins, making its effect powerful but chaotic.

The diagram below illustrates a hypothetical pathway where Target Kinase X is a crucial node for cell survival.

Signaling Pathway Diagram

G cluster_pathway Cell Survival Signaling cluster_inhibitors Points of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetX Target Kinase X Receptor->TargetX Activates SubstrateY Substrate Y TargetX->SubstrateY Phosphorylates SubstrateY_P p-Substrate Y SubstrateY->SubstrateY_P Survival Cell Proliferation & Survival SubstrateY_P->Survival COI COI (Selective) COI->TargetX Stauro Staurosporine (Broad Spectrum) Stauro->Receptor Stauro->TargetX Stauro->Survival ...and others

Caption: Hypothetical signaling pathway for cell survival.

This guide outlines a systematic approach for comparing a novel, potentially selective kinase inhibitor, Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, against the non-selective benchmark, staurosporine. The experimental framework presented here moves from broad biochemical profiling to specific cellular and mechanistic validation.

  • Biochemical assays reveal the potency and, critically, the selectivity of the new compound.

  • Cellular viability and apoptosis assays confirm that this biochemical activity translates into a desired, target-dependent phenotype in relevant cell models.

  • Mechanistic studies (e.g., Western blotting for phosphoproteins) provide the final link, confirming that the observed cellular effects are a direct result of inhibiting the intended kinase target.

By following this logical and rigorous workflow, researchers can effectively characterize new chemical entities and build a compelling case for their potential as either precision research tools or candidates for further therapeutic development, distinguishing them from promiscuous inhibitors like staurosporine.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Abcam. (n.d.). Cell viability assays.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Davis, M. I., et al. (2011). Protein kinase inhibition of clinically important staurosporine analogues. PubMed.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Wikipedia. (n.d.). Staurosporine.
  • Yoon, G., et al. (2002). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology.
  • Wikipedia. (n.d.). MTT assay.
  • GlpBio. (2023). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. YouTube.
  • Park, J. H., et al. (2024). The Inhibition Effect and Mechanism of Staurosporine Isolated from Streptomyces sp. SNC087 Strain on Nasal Polyp. MDPI.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay.
  • Lin, Y. L., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed.
  • Inxight Drugs. (n.d.). STAUROSPORINE.
  • Selleck Chemicals. (2024). Staurosporine (STS).
  • Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. PMC.
  • Promega Corporation. (2023). Caspase-Glo® 3/7 Assay Protocol.
  • Ōmura, S. (n.d.). Staurosporine: world's first indolocarbazole & anticancer drug precursor.
  • Mallia, E. (2019). The design and identification of novel Protein Kinase inhibitors using the naturally occurring Staurosporine scaffold as a lead. OAR@UM.
  • Zhang, T., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC.

Sources

Validation

"Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate" vs other kinase inhibitor scaffolds

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190312-46-9)[1] represents a highly functionalized, advanced building block of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) privileged scaffold. In the realm...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190312-46-9)[1] represents a highly functionalized, advanced building block of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) privileged scaffold. In the realm of structure-based drug design (SBDD), the 7-azaindole core is revered for its ability to flawlessly mimic the adenine ring of ATP, making it a cornerstone for developing potent, competitive kinase inhibitors[2].

This guide provides an in-depth technical comparison between the functionalized 7-azaindole scaffold—specifically leveraging the C4-carboxylate and C6-hydroxy vectors—and other classic kinase inhibitor scaffolds (such as quinazolines and aminopyrimidines). We will explore the mechanistic rationale behind its superiority in specific binding pockets and provide validated experimental workflows for its derivatization and biological evaluation.

Mechanistic Rationale: The 7-Azaindole Advantage

The efficacy of a kinase inhibitor is fundamentally dictated by its interaction with the highly conserved ATP-binding pocket, specifically the "hinge region" that connects the N-terminal and C-terminal lobes of the kinase[2].

Bidentate Hinge Binding: Unlike monodentate scaffolds, the 7-azaindole core features a pyridine nitrogen (N7) and a pyrrole nitrogen (N1). The N7 atom acts as a strict hydrogen bond acceptor, while the N1-H acts as a hydrogen bond donor. This dual-action allows the scaffold to form robust bidentate hydrogen bonds with the backbone amides of the kinase hinge region[3]. This exact binding mode was the critical design element that led to the discovery of Vemurafenib, an FDA-approved B-RAF inhibitor for melanoma[4].

Vector Analysis of the C4 and C6 Positions: The specific compound, Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, is uniquely valuable because it provides two orthogonal synthetic vectors:

  • C4-Carboxylate Vector: The position 4 substituent points directly toward the solvent-exposed channel or the ribose-binding pocket[5]. The methyl ester can be easily hydrolyzed and converted into various amides, allowing medicinal chemists to tune pharmacokinetic properties (like solubility) without disrupting the core hinge-binding motif.

  • C6-Hydroxy Vector: The position 6 substituent is oriented toward the hydrophobic pocket (often interacting with the gatekeeper residue or extending into the DFG-out pocket). The 6-hydroxy group can act as an additional H-bond donor/acceptor, or it can be converted into a reactive pseudohalide (e.g., a triflate) for late-stage palladium-catalyzed cross-coupling[6].

G ATP ATP-Binding Pocket Hinge Hinge Region (Backbone Amides) ATP->Hinge Solvent Solvent-Exposed Channel ATP->Solvent Hydrophobic Hydrophobic Pocket (DFG-in/out) ATP->Hydrophobic Scaffold 7-Azaindole Core N1N7 N1 (Donor) & N7 (Acceptor) Scaffold->N1N7 Anchors via C4 C4-Carboxylate Vector Scaffold->C4 Functionalized at C6 C6-Hydroxy Vector Scaffold->C6 Functionalized at N1N7->Hinge Bidentate H-Bonds C4->Solvent Amidation/Extension C6->Hydrophobic Cross-Coupling

Vector analysis of the functionalized 7-azaindole scaffold in the kinase ATP-binding pocket.

Scaffold Comparison: 7-Azaindole vs. Alternatives

To objectively evaluate the utility of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, we must compare its foundational scaffold against other industry-standard hinge binders.

Feature / ScaffoldFunctionalized 7-Azaindole (Pyrrolo[2,3-b]pyridine)QuinazolineAminopyrimidineIndazole
Hinge Binding Mode Bidentate (N1 Donor, N7 Acceptor)Monodentate or Water-mediatedBidentate (often requires specific conformation)Bidentate (N1/N2 Donor/Acceptor)
Primary Kinase Targets B-RAF, JAK3, IKKα, Aurora Kinases[5]EGFR, HER2BCR-ABL, SrcVEGFR, PDGFR
Synthetic Versatility High: C4, C5, and C6 positions are easily differentiated[5].Moderate: C4 and C6/C7 are standard vectors.Moderate: Relies heavily on SNAr chemistry.Low to Moderate: N-alkylation can be unselective.
Physicochemical Tuning Excellent. The C4-carboxylate allows rapid library generation via amidation.Prone to high lipophilicity (high LogP) if not carefully tuned.Often requires large solubilizing groups (e.g., piperazine).Good, but limited vectors for solvent channel extension.
Clinical Examples Vemurafenib, PexidartinibGefitinib, ErlotinibImatinib, DasatinibPazopanib, Axitinib

Experimental Workflows & Protocols

To transform Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate into a library of potent kinase inhibitors, a self-validating synthetic and biological workflow is required. The causality behind these steps relies on activating the stable C6-OH into a reactive leaving group, followed by orthogonal modification of the C4 ester.

Protocol A: Synthetic Derivatization (Late-Stage Functionalization)

Step 1: Activation of the C6-Hydroxy Group (Triflation) Causality: The C6-OH exists in a tautomeric equilibrium with its pyridone form, making direct SNAr difficult. Converting it to a trifluoromethanesulfonate (triflate) creates an excellent electrophile for palladium-catalyzed cross-coupling[6].

  • Dissolve Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add anhydrous pyridine (3.0 eq) and cool the reaction mixture to 0 °C.

  • Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). The strong electron-withdrawing nature of Tf₂O ensures rapid O-sulfonylation.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the C6-triflate intermediate.

Step 2: C6-Diversification via Suzuki-Miyaura Coupling

  • Combine the C6-triflate (1.0 eq), an aryl/heteroaryl boronic acid (1.5 eq, chosen to probe the kinase hydrophobic pocket), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 eq).

  • Heat the mixture to 90 °C for 4 hours. The palladium catalyst facilitates the transmetalation and reductive elimination, installing the aryl group at C6.

  • Purify via flash chromatography.

Step 3: C4-Modification via Amidation

  • Hydrolyze the C4-methyl ester using LiOH (2.0 eq) in THF/H₂O (1:1) at room temperature for 12 hours to yield the free carboxylic acid.

  • React the acid (1.0 eq) with a primary or secondary amine (1.2 eq)—typically containing a solubilizing morpholine or piperazine ring—using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF.

  • Purify via preparative HPLC to isolate the final inhibitor.

Protocol B: Biological Validation (TR-FRET Kinase Assay)

To ensure the trustworthiness of the synthesized inhibitors, their potency must be evaluated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay provides a self-validating system by separating the emission spectra of the donor and acceptor, virtually eliminating background compound auto-fluorescence.

  • Reagent Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Plating: Dispense the synthesized 7-azaindole derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well proxiplate. Include DMSO-only wells as negative controls (0% inhibition) and Staurosporine (10 µM) as a positive control (100% inhibition).

  • Enzyme/Substrate Addition: Add the target kinase (e.g., JAK3 or B-RAF) and the biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Michaelis constant ( Km,app​ ) for the specific kinase. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection reagents: Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Data Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615). Calculate the Z'-factor for the plate; a Z'-factor > 0.6 validates the assay's robustness. Determine the IC50​ using a 4-parameter logistic non-linear regression model.

G Start Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Step1 Step 1: C6-OH Activation Triflation (Tf2O, Pyridine) Start->Step1 Step2 Step 2: C6 Diversification Suzuki-Miyaura Coupling Step1->Step2 Intermediate: C6-OTf Step3 Step 3: C4 Modification Ester Hydrolysis & Amidation Step2->Step3 Intermediate: C6-Aryl Step4 Step 4: Kinase Profiling TR-FRET Assay Step3->Step4 Final Inhibitor Library

Step-by-step synthetic derivatization and biological validation workflow.

Conclusion

While quinazolines and aminopyrimidines remain staple scaffolds in medicinal chemistry, the 7-azaindole core offers unparalleled biomimicry of ATP. The specific building block, Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate , provides a highly strategic starting point. By utilizing the C6-hydroxy group for hydrophobic pocket exploration and the C4-carboxylate for solvent channel extension, researchers can systematically design highly potent and selective kinase inhibitors with optimized pharmacokinetic profiles.

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Safety & Regulatory Compliance

Safety

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate proper disposal procedures

As a Senior Application Scientist, I frequently oversee the handling, operational logistics, and safety protocols for complex heterocyclic building blocks. Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the handling, operational logistics, and safety protocols for complex heterocyclic building blocks. Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190312-46-9) is a substituted azaindole (pyrrolopyridine) derivative[1]. Compounds in this structural class are highly valued in drug discovery, often serving as core pharmacophores for kinase inhibitors and apoptosis-inducing agents, such as BCL-2 inhibitors[2].

Because of its potential to interact with biological targets, this compound must be treated as a highly potent active pharmaceutical intermediate. Environmental release can disrupt aquatic ecosystems, and improper laboratory handling poses severe inhalation risks. This guide provides self-validating, step-by-step operational and disposal protocols to ensure absolute safety, regulatory compliance, and environmental stewardship.

Physicochemical Properties & Waste Classification

Before handling any chemical waste, we must analyze the compound's properties to dictate our segregation strategy. The molecular formula (C9H8N2O3) confirms the absence of halogens, classifying the pure powder strictly as non-halogenated organic waste [3].

ParameterSpecificationOperational & Disposal Implication
Chemical Name Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylateMust be written in full on all EHS waste manifests. Abbreviations invalidate compliance.
CAS Registry Number 1190312-46-9Primary identifier for inventory and regulatory tracking[1].
Molecular Formula C9H8N2O3Contains only C, H, N, O. Defaults to non-halogenated waste streams.
Physical State Solid (Powder/Crystals)High risk of aerosolization. Mandates handling in a Class II BSC or chemical fume hood.
Primary Disposal Route High-Temperature Incineration>1000°C required to completely cleave the highly stable pyrrolopyridine heterocyclic core.

Immediate Operational Safety & Spill Mitigation Protocol

Causality Check: Why do we use wet-sweeping? Azaindoles are typically fine, electrostatic powders. Dry sweeping generates airborne particulates that easily bypass standard surgical masks, posing a direct inhalation hazard.

Step-by-Step Spill Response:

  • Isolate and Assess: Immediately halt work and isolate the spill zone.

    • Validation: Ensure the fume hood sash is lowered to an operational level to maintain negative pressure before proceeding.

  • Don Appropriate PPE: Equip double nitrile gloves, a fitted N95/P100 particulate respirator (if the spill is outside primary containment), safety goggles, and a lab coat.

  • Solvent Wetting: Lightly mist the spilled powder with a 10% aqueous isopropanol solution or plain water.

    • Validation: Visually confirm the powder is thoroughly dampened and no dust rises when the mass is gently disturbed.

  • Collection: Use a disposable anti-static plastic scoop to transfer the wetted mass into a wide-mouth high-density polyethylene (HDPE) container.

  • Decontamination: Wipe the affected surface with methanol or dimethyl sulfoxide (DMSO) to solubilize residual compound, followed by a standard soap and water wash.

    • Validation: Many azaindoles exhibit UV fluorescence. Shine a 365 nm UV lamp over the cleaned area; the absence of fluorescence confirms complete decontamination.

Standard Operating Procedure (SOP): Laboratory Disposal

Causality Check: Why is high-temperature incineration mandatory? Landfilling biologically active heterocycles risks groundwater leaching. Incineration completely oxidizes the compound into CO₂, H₂O, and NOₓ (which are subsequently neutralized by the disposal facility's emission scrubbers).

Step-by-Step Disposal Workflow:

  • Determine the Waste State:

    • Solid Waste: Place contaminated consumables (weigh boats, spatulas, gloves) and residual powder into a clear, 4-mil polyethylene bag.

    • Liquid Waste: If the compound is dissolved in a solvent, verify the solvent's chemical makeup.

    • Validation: Cross-reference the solvent against your lab's halogenated list. Solutions in DMSO or Methanol go to the Non-Halogenated canister; solutions in Dichloromethane (DCM) force the entire mixture into the Halogenated canister.

  • Secondary Containment (Solids): Seal the primary polyethylene bag and place it inside a rigid secondary container (e.g., a 5-gallon poly pail).

    • Validation: Gently invert the sealed primary bag to ensure no particulate leakage occurs before placing it in the pail.

  • EHS Labeling: Affix a hazardous waste label. Check the boxes for "Toxic" and "Irritant"[3]. Write the full chemical name and CAS (1190312-46-9) legibly.

  • Manifest and Transfer: Submit a pickup request to your Environmental Health and Safety (EHS) department for transfer to a licensed incineration facility.

Waste Segregation Workflow

The following diagram maps the logical decision tree for disposing of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate based on its physical state and solvent matrix.

G Start Waste Generation: Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate State Physical State? Start->State Solid Solid Powder / Crystals State->Solid Solid Liquid Dissolved in Solvent (e.g., DMSO, MeOH, DCM) State->Liquid Solution SolidPack Double-bag in PE container Seal tightly Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck SolidLabel Label: Non-Halogenated Organic Solid Waste SolidPack->SolidLabel Incineration High-Temperature Incineration (Approved EHS Facility) SolidLabel->Incineration NonHalo Non-Halogenated (DMSO, MeOH, EtOAc) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHaloBin Red Liquid Waste Canister (Non-Halogenated) NonHalo->NonHaloBin HaloBin White Liquid Waste Canister (Halogenated) Halo->HaloBin NonHaloBin->Incineration HaloBin->Incineration

Figure 1: Waste segregation and disposal workflow for pyrrolopyridine derivatives.

At our core, we believe that providing high-quality chemical building blocks is only half of our responsibility. Equipping researchers with the precise, self-validating safety protocols to handle them ensures that your laboratory operates at the highest standards of scientific integrity and environmental stewardship.

References

  • NextSDS. (n.d.). 6-Hydroxy-7-azaindole-4-carboxylic acid Methyl ester — Chemical Substance Information. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
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Reactant of Route 2
Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
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